Boc-Phe-OBzl
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-16-10-6-4-7-11-16)19(23)25-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGXOZTZHRIZRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Boc-Phe-OBzl chemical structure and molecular weight
An In-Depth Technical Guide to N-α-Boc-L-phenylalanine Benzyl Ester (Boc-Phe-OBzl) for Peptide Synthesis
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of N-α-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester (this compound), a critical building block for researchers, chemists, and professionals engaged in peptide synthesis and drug development. We will explore its chemical properties, its strategic role in synthetic methodologies, and provide validated protocols for its application.
Introduction: The Strategic Importance of this compound
In the intricate field of peptide chemistry, the precise assembly of amino acids into a defined sequence is paramount. Unwanted side reactions at the reactive amino (N-terminus) and carboxylic acid (C-terminus) groups can lead to a mixture of products, significantly reducing the yield of the target peptide. This compound is a strategically modified derivative of the amino acid L-phenylalanine, designed to prevent these issues.
It features two key protecting groups:
-
The Boc (tert-Butoxycarbonyl) group: This moiety masks the N-terminal amine, preventing it from forming undesired amide bonds. Its key advantage is its lability under mild acidic conditions, which do not affect other protecting groups or the peptide backbone.[1]
-
The Benzyl (Bzl) ester: This group protects the C-terminal carboxylic acid, preventing it from reacting out of sequence. It is stable to the acidic conditions used for Boc removal but can be cleaved under different, orthogonal conditions, typically catalytic hydrogenation.[1]
This dual-protection scheme allows for the controlled, directional, and stepwise construction of peptide chains, making this compound an invaluable reagent in solution-phase and solid-phase peptide synthesis (SPPS).[1]
Physicochemical and Structural Properties
The fundamental characteristics of this compound are summarized below, providing essential data for experimental design and execution.
Chemical Structure
The molecule consists of a central L-phenylalanine core, with its amino group protected by a Boc group and its carboxylic acid protected as a benzyl ester.
Caption: Chemical structure of this compound.
Quantitative Data Summary
| Property | Value | Source |
| Full Chemical Name | N-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester | [1] |
| CAS Number | 66617-58-1 | [1][2] |
| Molecular Formula | C₂₁H₂₅NO₄ | [1] |
| Molecular Weight | 355.43 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Boiling Point | 500.2°C at 760 mmHg | [1] |
| Storage | Room temperature, in an inert atmosphere | [1][3] |
The Boc Strategy in Peptide Synthesis Workflow
The use of this compound is central to the "Boc strategy" of peptide synthesis. The process is cyclic, involving a deprotection step followed by a coupling step. This ensures that only one amino acid is added at a time, in the correct orientation.
The causality behind this workflow is rooted in the differential stability of the protecting groups. The Boc group is designed to be easily removed without affecting the benzyl ester or other potential protecting groups on amino acid side chains. This orthogonality is the cornerstone of modern peptide synthesis.
Caption: The Boc-SPPS cycle using this compound.
Key Experimental Protocols
The following protocols are foundational for the use of this compound. They are designed as self-validating systems; success is typically monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material and the appearance of the product.
Protocol 1: Boc Group Deprotection
This procedure removes the N-terminal Boc group to generate the free amine, L-Phenylalanine benzyl ester, which is typically isolated as a hydrochloride salt for stability.
Rationale: A solution of strong acid in an anhydrous organic solvent provides the protons necessary to catalytically cleave the acid-labile Boc group. Dioxane and diethyl ether are used to ensure the product precipitates as a clean salt.[3]
-
Materials:
-
This compound (1 equivalent)
-
4 M HCl in 1,4-Dioxane
-
Anhydrous Diethyl Ether or Hexane
-
Reaction flask with magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (e.g., 12.8 g, 36 mmol) in a minimal amount of a suitable solvent. A solution of 2 M HCl in ether (90 mL) and 4 M HCl in dioxane (18 mL) can be used directly as the solvent system.[3]
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC until the starting material is fully consumed (typically several hours to overnight).[3]
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether or hexane (e.g., 100 mL) to induce precipitation of the product.[3]
-
Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum.
-
The product, L-phenylalanine benzyl ester hydrochloride (H-Phe-OBzl·HCl), is obtained as a white powder.[3] A typical yield is around 76%.[3]
-
Protocol 2: Peptide Bond Formation (Coupling)
This protocol describes the coupling of a new Boc-protected amino acid to the free amine of H-Phe-OBzl generated in the previous step.
Rationale: Carbodiimides like Dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid of the incoming amino acid, making it highly susceptible to nucleophilic attack by the free amine of the phenylalanine ester. 1-Hydroxybenzotriazole (HOBt) is included to suppress side reactions and minimize racemization.[4]
-
Materials:
-
H-Phe-OBzl·HCl (1 equivalent)
-
Boc-protected amino acid (Boc-AA-OH) (1-1.2 equivalents)
-
DCC (1.1 equivalents)
-
HOBt (1.1 equivalents)
-
A tertiary base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1 equivalent, to neutralize the HCl salt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Suspend H-Phe-OBzl·HCl in anhydrous DCM. Add 1 equivalent of DIPEA and stir for 10-15 minutes to generate the free amine in situ.
-
In a separate flask, dissolve the Boc-AA-OH and HOBt in anhydrous DCM.
-
Add the DCC solution to the Boc-AA-OH/HOBt mixture and stir for 5-10 minutes at 0°C (ice bath).
-
Add this activated mixture to the solution containing the free H-Phe-OBzl.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the protected dipeptide (Boc-AA-Phe-OBzl).
-
Protocol 3: C-Terminal Benzyl Ester Cleavage
This final deprotection step removes the benzyl ester to reveal the free carboxylic acid of the peptide.
Rationale: Catalytic hydrogenation utilizes a palladium catalyst and a hydrogen source to reductively cleave the C-O bond of the benzyl ester. This method is highly effective and orthogonal to acid-labile (Boc) and base-labile protecting groups.
-
Materials:
-
Peptide-OBzl (1 equivalent)
-
Palladium on carbon (Pd/C, 5-10% w/w)
-
Methanol, Ethanol, or Acetic Acid as solvent
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
-
-
Procedure:
-
Dissolve the benzyl-protected peptide in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Purge the flask with H₂ gas and maintain a positive pressure with a balloon, or use a Parr apparatus.
-
Stir the reaction vigorously at room temperature until TLC analysis shows complete consumption of the starting material (typically 2-24 hours).
-
Once complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the solvent.
-
Evaporate the combined filtrates under reduced pressure to yield the final peptide with a free C-terminus.
-
Applications in Research and Drug Development
This compound and its derivatives are fundamental in synthesizing a vast array of bioactive peptides. Phenylalanine is a common residue in neuropeptides, enzyme inhibitors, and antimicrobial peptides. The ability to incorporate it precisely into a sequence is crucial for structure-activity relationship (SAR) studies.[5]
In drug development, peptide-based drugs are a significant class of therapeutics. The robust and well-understood chemistry of building blocks like this compound enables the scalable synthesis required for preclinical and clinical trials.[6] For example, it is a precursor for synthesizing peptide fragments used to study diseases like Alzheimer's or to create novel therapeutic agents.[5]
References
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MySkinRecipes. This compound. [Link]
-
Watson International. This compound CAS 66617-58-1. [Link]
-
Aapptec Peptides. Boc-Phe-OH, N-Boc-L-phenylalanine; CAS 13734-34-4. [Link]
-
Ruifu Chemical. H-Phe-OBzl·HCl CAS 2462-32-0 L-Phenylalanine Benzyl Ester Hydrochloride. [Link]
-
MDPI. Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. [Link]
-
Aapptec Peptides. H-Phe-OBzl HCl [2462-32-0]. [Link]
-
National Institutes of Health. Synthesis of Novel Peptides Using Unusual Amino Acids. [Link]
-
LookChem. Cas 68763-45-1,BOC-ASP(OBZL)-PHE-OH. [Link]
Sources
An In-Depth Technical Guide to N-(tert-Butoxycarbonyl)-L-phenylalanine Benzyl Ester (CAS 66617-58-1): A Cornerstone of Modern Peptide Synthesis
Executive Summary: N-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester, commonly referred to as Boc-Phe-OBzl, is a pivotal amino acid derivative in the field of synthetic peptide chemistry. Its unique dual-protection architecture, featuring an acid-labile tert-butoxycarbonyl (Boc) group at the N-terminus and a benzyl (Bzl) ester at the C-terminus, provides the precise control required for the stepwise assembly of complex peptide chains. This guide offers a comprehensive exploration of this compound for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, synthesis and purification protocols, analytical characterization, and its strategic application in peptide synthesis, underscoring its continued relevance in the development of therapeutic peptides and other advanced biomaterials.
Introduction: The Strategic Importance of Dual-Protected Phenylalanine
In the intricate process of peptide synthesis, the ability to selectively form amide bonds while preventing unwanted side reactions is paramount. This necessitates the use of protecting groups to temporarily mask the reactive amino and carboxyl termini of amino acid building blocks. N-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester (this compound) is a classic example of a strategically designed, dual-protected amino acid.[1]
The tert-butoxycarbonyl (Boc) group shields the α-amino group, preventing it from participating in undesired coupling reactions.[1][2] Its key advantage lies in its stability under a wide range of conditions, yet it can be readily and cleanly removed with mild acids like trifluoroacetic acid (TFA).[1][3][4] Concurrently, the benzyl ester protects the carboxylic acid moiety.[1][2] This ester is stable to the acidic conditions used for Boc removal but can be cleaved via methods such as catalytic hydrogenolysis, allowing for a controlled, stepwise elongation of the peptide chain.[1][4] This "quasi-orthogonal" protection scheme, where protecting groups are removed by different mechanisms or strengths of the same mechanism, is fundamental to successful peptide synthesis.[2][3]
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory. The compound's key characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 66617-58-1 | [1] |
| Molecular Formula | C₂₁H₂₅NO₄ | [1] |
| Molecular Weight | 355.43 g/mol | [1] |
| Appearance | White crystalline solid | [5] |
| Boiling Point | 500.2°C at 760 mmHg | [1] |
| Storage Temperature | Room temperature; Store in a dry place | [1][6] |
The molecular conformation of this compound has been elucidated by X-ray diffraction, revealing that the urethane amide bond adopts a trans conformation.[7] The bulky tert-butoxycarbonyl group is oriented away from both the phenylalanine and benzyl aromatic rings, likely due to steric hindrance.[7]
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved through a two-step process starting from L-phenylalanine. The choice of which terminus to protect first can vary, but a common and effective strategy involves N-terminal protection followed by C-terminal esterification.[2]
Synthesis Workflow
The logical flow for a common synthesis route is depicted below. This process ensures high yields and purity of the final product.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol provides a self-validating system for the synthesis and purification of this compound.
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-Phe-OH)
-
Reaction Setup: To a stirred mixture of L-phenylalanine (16.5 g, 0.1 mol) in 60 mL of water and 60 mL of peroxide-free dioxane, add triethylamine (21 mL).[8]
-
Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) or a similar Boc-donating reagent like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (27.1 g, 0.11 mol) to the solution.[8] Stir the mixture for approximately 3 hours at room temperature.[8]
-
Workup: Dilute the reaction mixture with 150 mL of water and extract with ethyl ether (4 x 200 mL) to remove unreacted Boc anhydride and byproducts.[8]
-
Acidification & Extraction: Carefully acidify the aqueous layer to a pH of approximately 2.5 with cold 2.5 N HCl. An oily product should separate.[8] Extract the product into methylene chloride (3 x 100 mL).[8]
-
Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[8]
-
Crystallization: Add hexane to the resulting thick oil until turbidity is observed. Cool and stir to induce crystallization. Collect the white crystalline solid by filtration, wash with hexane, and dry under vacuum.[8]
-
Validation Point: Expect a yield of 80-83% of pure Boc-Phe-OH.[8]
-
Step 2: Synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanine Benzyl Ester (this compound)
-
Reaction Setup: Dissolve Boc-Phe-OH (e.g., 10.0 g, 37.7 mmol) in dimethylformamide (DMF).
-
Esterification: Add cesium carbonate (1.2 equivalents) followed by benzyl bromide (1.1 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature overnight.
-
Workup: Quench the reaction with water and extract the product into a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.
-
Validation Point: The final product should be a white solid. Purity should be assessed by HPLC and identity confirmed by ¹H NMR and Mass Spectrometry.
-
Application in Peptide Synthesis: The Boc/Bzl Strategy
This compound is a cornerstone of the Boc/Bzl strategy for both solution-phase and solid-phase peptide synthesis (SPPS).[1][9] This approach relies on the differential acid lability of the Boc and benzyl protecting groups.[3]
The Peptide Coupling Cycle
The stepwise addition of amino acids using the Boc strategy follows a reliable cycle:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide (or the C-terminal amino acid ester in solution phase) is removed using a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][10]
-
Neutralization: The resulting ammonium trifluoroacetate salt is neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to liberate the free amine.
-
Coupling: The next Boc-protected amino acid (e.g., this compound, if its carboxyl group has been activated) is introduced along with a coupling reagent (e.g., DCC/HOBt or HBTU) to facilitate amide bond formation.[9]
-
Wash: The resin is washed thoroughly to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
Caption: The iterative cycle of Boc-based solid-phase peptide synthesis.
Final Cleavage
Once the peptide chain is fully assembled, the final step involves the simultaneous removal of the C-terminal benzyl ester and any side-chain protecting groups (often also benzyl-based). This is typically achieved with strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][11]
Applications in Drug Development
Protected amino acids like this compound are indispensable building blocks in the synthesis of therapeutic peptides and peptidomimetics.[12][13][14] Phenylalanine is a common residue in many bioactive peptides, contributing to hydrophobic interactions that are often crucial for binding to biological targets. The ability to precisely incorporate phenylalanine into a synthetic peptide sequence is vital for developing new drugs for a wide range of diseases, from metabolic disorders to cancer.[14][15] For instance, derivatives of L-phenylalanine benzyl ester are used in the synthesis of aminopeptidase N inhibitors and other potent, orally bioavailable drug candidates.[5]
Safety and Handling
While N-(tert-Butoxycarbonyl)-L-phenylalanine is generally not classified as a hazardous substance, standard laboratory safety practices should always be observed.[6][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[17][18] Use in a well-ventilated area.[17]
-
Storage: Store the compound in a tightly closed container in a cool, dry place.[6]
Conclusion
N-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester is more than just a chemical reagent; it is a testament to the elegant strategies developed for the chemical synthesis of peptides. Its dual-protection scheme offers the robustness, selectivity, and reliability required by researchers in both academic and industrial settings. A thorough understanding of its properties, synthesis, and application provides a solid foundation for professionals engaged in the art and science of peptide chemistry, enabling the continued development of novel therapeutics and advanced materials.
References
-
MySkinRecipes. This compound. [Link]
- Vertex AI Search. This compound - MySkinRecipes.
-
PubMed. Structure of N-tert-butoxycarbonyl-L-phenylalanine benzyl ester. [Link]
- Gikas, M., et al. (1992). Structure of N-tert-butoxycarbonyl-L-phenylalanine benzyl ester.
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]
- Yajima, H., & Fujii, N. (1981). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 103(19), 5867-5871.
-
Carl ROTH. Safety Data Sheet: Boc-L-Phenylalanine. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]
-
AAPPTec. Safety Data Sheet: H-Phe-OBzl HCl. [Link]
- De Luca, S., et al. (2021). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non-Coded Amino Acid. Pharmaceuticals, 14(5), 430.
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- 18. peptide.com [peptide.com]
Technical Guide: Boc-Phe-OBzl vs. H-Phe-OBzl in Peptide Synthesis
[1]
Executive Summary
In peptide chemistry, the distinction between Boc-Phe-OBzl (
-
This compound is chemically inert to coupling conditions. It serves as a stable storage form or a purified intermediate following the esterification of the C-terminus.
-
H-Phe-OBzl (usually H-Phe-OBzl
HCl) is the reactive nucleophile generated after Boc-deprotection. It requires controlled neutralization to participate in peptide bond formation.
This guide details the physicochemical differences, mechanistic roles, and specific synthetic protocols for utilizing these derivatives in Solution Phase Peptide Synthesis (SPPS) and specific Solid Phase linkers.
Structural & Physicochemical Characterization
The fundamental difference lies in the protection of the
Table 1: Comparative Properties
| Feature | This compound | H-Phe-OBzl |
| IUPAC Name | L-Phenylalanine benzyl ester hydrochloride | |
| CAS Number | 66617-58-1 | 2462-32-0 |
| Molecular Weight | ~355.43 g/mol | ~291.77 g/mol (free base: 255.3) |
| Physical State | Viscous oil or low-melting solid | White crystalline powder |
| Melting Point | 36–40 °C (often oil at RT) | 197–200 °C (High stability salt) |
| Solubility | High in EtOAc, DCM, THF. Insoluble in water. | Soluble in Water, DMF, MeOH.[2] Limited in pure DCM/EtOAc. |
| Amine Status | Protected (Carbamate) | Free/Protonated (Ammonium salt) |
| Reactivity | Inert to coupling reagents. Labile to TFA. | Nucleophilic upon neutralization. |
Structural Visualization[1]
Figure 1: Transformation of the inert this compound into the reactive salt H-Phe-OBzl
Mechanistic Roles in Synthesis[1]
This compound: The "Carboxyl Component" Precursor
This compound is rarely used directly in a coupling step because both its N- and C-termini are blocked. It typically appears in two scenarios:
-
Product of Coupling: Formed when Boc-Phe-OH is coupled to Benzyl alcohol (BnOH) or a benzyl-halide resin.
-
Purified Intermediate: In solution phase synthesis, fully protected peptides are often isolated to purify them away from unreacted reagents before the next step.
H-Phe-OBzl: The "Amine Component"
H-Phe-OBzl is the nucleophile . In a standard coupling reaction (
-
Critical Requirement: It is sold as a salt (HCl or TosOH) to prevent autopolymerization and oxidation.
-
Activation: The salt must be neutralized in situ with a tertiary base (e.g., DIPEA, NMM) to release the free amine (
) which then attacks the activated carboxyl of the upstream amino acid.
Synthetic Workflows
Protocol A: Conversion of this compound to H-Phe-OBzl (Boc Removal)
This process removes the Boc group while leaving the Benzyl ester intact. The Benzyl ester is stable to TFA, providing orthogonality .
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Diethyl ether.
-
Dissolution: Dissolve 10 mmol of this compound in 10 mL of DCM.
-
Acidolysis: Add 10 mL of TFA (Resulting in 50% v/v TFA/DCM).
-
Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (disappearance of starting material).
-
Work-up: Evaporate the solvent in vacuo.
-
Note: Benzyl esters are stable, but avoid high heat (>40°C) during evaporation to prevent ester hydrolysis.
-
-
Precipitation: Triturate the oily residue with cold diethyl ether to precipitate the trifluoroacetate salt of H-Phe-OBzl.
-
Salt Exchange (Optional): To convert to the HCl salt (more stable), dissolve in MeOH and add 4N HCl/Dioxane, then precipitate again.
Protocol B: Coupling H-Phe-OBzl to an Amino Acid (e.g., Boc-Ala-OH)
This protocol demonstrates the use of H-Phe-OBzl as the amine component.
Reagents: Boc-Ala-OH (Carboxyl component), H-Phe-OBzl
-
Activation: Dissolve Boc-Ala-OH (1.0 equiv) and HOBt (1.0 equiv) in DMF/DCM (1:1). Cool to 0°C. Add EDC
HCl (1.1 equiv). Stir for 10 mins. -
Neutralization (Critical Step):
-
In a separate vessel, dissolve H-Phe-OBzl
HCl (1.0 equiv) in minimal DMF. -
Add DIPEA (1.0 equiv exactly) to neutralize the HCl. Do not overdose base, as excess base can cause racemization.
-
-
Coupling: Add the neutralized H-Phe-OBzl solution to the activated Boc-Ala-OH mixture.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature overnight.
-
Work-up: Dilute with EtOAc. Wash sequentially with 5%
(removes bases), 5% (removes acids), and Brine. Dry over .
Strategic Considerations & Troubleshooting
Diketopiperazine (DKP) Formation
A major risk when using H-Phe-OBzl is DKP formation, particularly if Phe is the second residue in a sequence (e.g., H-Pro-Phe-OBzl).
-
Mechanism: After deprotecting the N-terminus of the dipeptide, the free amine can curl back and attack the C-terminal benzyl ester, ejecting benzyl alcohol and forming a cyclic diketopiperazine.
-
Risk Factor: Benzyl esters are better leaving groups than tert-butyl esters, making OBzl-protected peptides more prone to this side reaction than OtBu-protected ones.
-
Mitigation: Avoid leaving the dipeptide H-AA-Phe-OBzl in a neutral/basic state for long periods. Proceed immediately to the next coupling.
Solubility Mismatch
-
This compound is highly lipophilic.
-
H-Phe-OBzl
HCl is hydrophilic/polar. -
Impact: When neutralizing the HCl salt in DCM, the free amine may remain in solution, but the ammonium chloride salts might precipitate. Ensure vigorous stirring. In DMF, both forms are usually soluble.
Visualizing the Coupling Cycle[1]
Figure 2: The synthetic cycle showing the transition from this compound to the active H-Phe-OBzl and the risk of DKP formation.
References
-
Sigma-Aldrich. (n.d.).[2][3] this compound and H-Phe-OBzl Product Specifications. Retrieved from
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from
-
Bachem. (n.d.). Peptide Synthesis Guide: Boc Chemistry. Retrieved from
-
Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society. Retrieved from
Technical Deep Dive: Boc-Phe-OBzl in Hydrophobic Peptide Design
This guide explores the technical utility of Boc-Phe-OBzl (N-tert-Butoxycarbonyl-L-phenylalanine benzyl ester) in the design and synthesis of hydrophobic peptides. It moves beyond basic definitions to examine how this specific derivative solves solubility, aggregation, and purification challenges inherent to hydrophobic sequences.
Executive Summary
In the engineering of hydrophobic peptides—such as membrane-spanning domains, self-assembling nanostructures, and antimicrobial peptides—solubility and aggregation are the primary bottlenecks. This compound serves as a strategic "lipophilic anchor." By masking the zwitterionic nature of Phenylalanine with orthogonal hydrophobic groups (Boc and Benzyl), this building block transforms the peptide intermediate into a species soluble in organic solvents (DCM, DMF, EtOAc). This enables high-efficiency solution-phase synthesis and crystallization-based purification , bypassing the limitations of solid-phase synthesis (SPPS) for aggregation-prone sequences.
The Chemical Logic: Why this compound?
Lipophilic Masking & Solvation
Native peptides are zwitterionic and hydrophilic. Hydrophobic sequences, however, often aggregate into
-
The Mechanism: this compound caps both the N-terminus (tert-butyl) and C-terminus (benzyl) with non-polar moieties.
-
The Result: The molecule behaves like a standard organic small molecule rather than a peptide. It dissolves readily in dichloromethane (DCM) or ethyl acetate.[1] This allows coupling reactions to occur in solvents that disrupt secondary structure formation, maintaining high reaction rates.
Orthogonality & Stability
The Boc/Benzyl strategy provides a robust orthogonal protection scheme essential for segment condensation.
| Group | Protection Type | Removal Condition | Stability |
| Boc | N-terminal Urethane | Acidolysis (TFA/DCM) | Stable to Hydrogenation, Base |
| OBzl | C-terminal Ester | Hydrogenation ( | Stable to TFA (Boc removal) |
Design Implication: You can selectively remove the Boc group with Trifluoroacetic Acid (TFA) to extend the chain from the N-terminus while the C-terminal Benzyl ester remains intact, keeping the growing peptide hydrophobic and soluble.
Racemization Suppression
Phenylalanine is prone to racemization via oxazolone formation during activation.
-
Boc Effect: The Boc group is a urethane (carbamate) protector. Unlike amide protectors (e.g., Acetyl), urethanes significantly suppress oxazolone formation due to the lower nucleophilicity of the urethane carbonyl oxygen.
-
Outcome: This preserves the stereochemical integrity (L-configuration) of the Phe residue, which is critical for the bioactivity and self-assembly properties of the final peptide.
Experimental Workflow: Solution-Phase Synthesis
The following protocol outlines the synthesis of a hydrophobic dipeptide model (e.g., Boc-Phe-Phe-OBzl ) using this compound as the C-terminal acceptor precursor. This method validates the solubility and crystallization advantages.[2]
Pre-requisites
-
Starting Material A: Boc-Phe-OH (Carboxyl component)
-
Starting Material B: H-Phe-OBzl
HCl (Amine component, derived from this compound) -
Coupling Agents: EDC
HCl / HOBt (or DCC/HOBt) -
Solvent: Dichloromethane (DCM) or DMF
Step-by-Step Protocol
Step 1: Preparation of the Amine Component (H-Phe-OBzl)
-
Dissolve This compound in 50% TFA/DCM (v/v). Stir at room temperature for 30 minutes.
-
Checkpoint: Monitor by TLC (disappearance of starting material).
-
-
Evaporate TFA/DCM under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate H-Phe-OBzl
TFA salt. -
Optional: Convert to HCl salt or free base immediately prior to coupling to ensure stability.
Step 2: Coupling Reaction (The Hydrophobic Assembly)
-
Dissolve Boc-Phe-OH (1.1 eq) and HOBt (1.2 eq) in DCM.
-
Add EDC
HCl (1.2 eq) and stir for 10 min at to activate the carboxyl group. -
Add H-Phe-OBzl
HCl (1.0 eq) and NMM (N-methylmorpholine, 2.5 eq) to neutralize the salt. -
Stir at
for 1 hour, then warm to room temperature overnight.-
Why DCM? DCM is an excellent solvent for fully protected hydrophobic peptides and promotes solubility over aggregation.
-
Step 3: Work-up & Purification (The Crystallization Advantage)
-
Dilute reaction mixture with EtOAc (Ethyl Acetate).
-
Wash sequentially with:
-
1M Citric Acid (removes unreacted amine/EDC)
-
Saturated
(removes unreacted acid/HOBt) -
Brine[1]
-
-
Dry over
and concentrate. -
Recrystallization: Dissolve residue in minimal hot EtOAc and add Hexanes dropwise until turbid. Cool to
.-
Observation:Boc-Phe-Phe-OBzl typically crystallizes as white needles. This avoids the need for preparative HPLC.
-
Visualization of the Logic
Synthesis & Protection Cycle
The following diagram illustrates the orthogonal protection logic allowing the controlled growth of the hydrophobic chain.
Caption: Cycle of this compound utilization. The Benzyl (OBzl) group remains stable while Boc is cycled, maintaining hydrophobicity.
Solubility vs. Aggregation Pathways
This diagram contrasts the fate of a hydrophobic peptide with and without the Boc/OBzl strategy.
Caption: Comparative analysis showing how full protection (Boc/OBzl) prevents aggregation and enables crystallization.
Strategic Applications
-
Fragment Condensation: For long hydrophobic peptides (e.g., 30-mers), synthesizing the entire chain linearly often fails. Researchers synthesize short, fully protected fragments (e.g., 5-mers) using this compound chemistry. These fragments, being soluble in organic solvents, are then coupled together.
-
Self-Assembling Materials: Diphenylalanine (Phe-Phe) nanotubes are widely used in nanotechnology. Boc-Phe-Phe-OBzl is a key intermediate that allows for the controlled solution-phase generation of these materials, often yielding distinct morphologies compared to the free dipeptide.
-
Standardization: this compound is commercially available in high purity, serving as a reliable standard for HPLC calibration when monitoring the cleavage efficiency of resins.
References
-
This compound Product Description & Applications. MySkinRecipes. Available at: [Link]
-
Synthesis of Novel Benzothiazole Boc-Phe-Phe-Bz Derivative. MDPI. Available at: [Link]
-
Boc/Bzl Solid Phase Synthesis Strategy. Sunresin. Available at: [Link]
Sources
A Technical Guide to the Solvent-Directed Self-Assembly of N-Boc-L-phenylalanine benzyl ester (Boc-Phe-OBzl): From Nanotubes to Nanospheres
Preamble: The Art of Molecular Self-Organization
In the realm of nanotechnology and materials science, the spontaneous organization of molecules into well-defined, functional superstructures is a paramount goal. This bottom-up approach, known as self-assembly, is governed by a subtle interplay of non-covalent forces. Among the vast library of molecular building blocks, protected amino acids and short peptides stand out for their inherent chirality, biocompatibility, and predictable interaction motifs.
This technical guide focuses on N-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester (Boc-Phe-OBzl) , a protected derivative of the amino acid L-phenylalanine.[1] While much of the existing literature extensively details the self-assembly of dipeptides like Boc-Phe-Phe-OH, the fundamental principles governing these processes are broadly applicable to single amino acid derivatives.[2][3] The presence of bulky, hydrophobic protecting groups—the N-terminal tert-butoxycarbonyl (Boc) and C-terminal benzyl (OBzl) ester—fundamentally alters the molecule's amphiphilicity and steric profile, making it a fascinating candidate for controlled self-assembly.
Herein, we provide a field-proven framework for directing the self-assembly of this compound into two distinct morphological classes: high-aspect-ratio nanotubes and uniform nanospheres . The protocols and mechanistic insights are synthesized from established principles and adapted from closely related, well-characterized aromatic peptide systems, offering a robust and verifiable methodology for researchers, materials scientists, and drug development professionals.
Section 1: The Molecular Architect and Its Driving Forces
The capacity of this compound to self-assemble is encoded in its molecular structure. Understanding the roles of its constituent parts is critical to manipulating the final supramolecular architecture.
Causality Behind Morphological Choice:
-
Nanotube Formation (in HFP/Water): Water is a highly polar co-solvent. Its introduction likely promotes strong, directional hydrogen bonding between the peptide backbones and encourages a packing arrangement where the large hydrophobic surfaces are shielded. This anisotropic growth leads to the formation of planar sheets or ribbons that subsequently curve and self-close into hollow nanotubes to minimize edge energy. [2][4]* Nanosphere Formation (in HFP/Ethanol): Ethanol is less polar than water. It can disrupt the extensive hydrogen-bonding networks that favor sheet formation. This environment promotes more rapid, less-ordered hydrophobic collapse, resulting in the formation of kinetically trapped, isotropic spherical aggregates. [2][3] The following table summarizes the expected outcomes based on adaptations from the Boc-Phe-Phe-OH system.
| Parameter | Condition for Nanotubes | Condition for Nanospheres | Reference(s) |
| Primary Solvent | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFP) | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFP) | [2][3] |
| Co-Solvent | Deionized Water | Ethanol (200 Proof) | [2][3] |
| Initial Conc. | 50-100 mg/mL in HFP | 50-100 mg/mL in HFP | [2] |
| Final Conc. | 0.5 - 2.0 mg/mL | 0.5 - 2.0 mg/mL | [2][3] |
| Incubation Time | 24 - 48 hours | 24 hours | [3] |
| Temperature | Room Temperature | Room Temperature | [3] |
| Expected Morphology | Hollow, high-aspect-ratio nanotubes | Solid, spherical nanoparticles | [2] |
| Expected Size | Diameter: 50-200 nm; Length: Microns | Diameter: 100-500 nm | [2][5] |
Section 3: Verifiable Experimental Protocols
The following protocols provide a self-validating system. Adherence to the methodology followed by the characterization steps in Section 4 will ensure reproducible formation of the desired nanostructures.
Protocol 3.1: Synthesis of this compound Nanotubes
-
Stock Solution Preparation: Weigh 10 mg of this compound powder and place it into a 2 mL glass vial. Add 100 µL of HFP to achieve a stock concentration of 100 mg/mL.
-
Dissolution: Tightly cap the vial and vortex for 2-5 minutes until the powder is completely dissolved and the solution is clear. This step is critical to ensure a monomeric state.
-
Initiation of Assembly: In a separate, larger vial, place 1.9 mL of deionized water. While gently vortexing the water, add 20 µL of the this compound stock solution to achieve a final concentration of 1 mg/mL. The solution should become cloudy or opalescent upon addition.
-
Incubation: Cap the vial and allow it to stand undisturbed at room temperature for 24-48 hours to allow the self-assembly process to reach equilibrium.
-
Rationale and Self-Validation: The use of HFP ensures a consistent starting point. The slow incubation allows the thermodynamically favored, ordered nanotubular structures to form. The persistent turbidity of the solution is the first indicator of successful assembly. Final validation requires the characterization methods outlined in Section 4.
Protocol 3.2: Synthesis of this compound Nanospheres
-
Stock Solution Preparation: Prepare a 100 mg/mL stock solution of this compound in HFP as described in Protocol 3.1, Step 1.
-
Dissolution: Ensure complete dissolution by vortexing as described in Protocol 3.1, Step 2.
-
Initiation of Assembly: In a separate vial, place 1.9 mL of 200-proof ethanol. While gently vortexing the ethanol, add 20 µL of the this compound stock solution (final concentration: 1 mg/mL).
-
Incubation: Cap the vial and let it stand at room temperature for 24 hours.
-
Rationale and Self-Validation: The less polar environment provided by ethanol favors rapid hydrophobic collapse over slow, ordered growth, leading to spherical structures. [2][3]The formation of a stable colloidal suspension is indicative of nanosphere formation, which must be confirmed via microscopy.
Section 4: A Multi-Modal Characterization Workflow
Confirmation of nanostructure formation and morphology is non-negotiable. A combination of microscopy for direct visualization and spectroscopy for structural analysis provides a comprehensive picture.
Morphological Verification: Electron Microscopy
-
Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the nanostructures.
-
Protocol: Place a 5 µL drop of the incubated solution onto a carbon-coated copper TEM grid. Allow it to sit for 1-2 minutes. Wick away the excess liquid with filter paper. Let the grid air-dry completely before imaging. For enhanced contrast, negative staining with uranyl acetate may be used, though it is often not necessary for these structures. [2][6] * Expected Results: Nanotube samples will show long, hollow, thread-like structures. Nanosphere samples will show distinct, solid, circular particles. [7][8]
-
-
Scanning Electron Microscopy (SEM): SEM is excellent for visualizing the overall morphology and surface topography over a larger area.
-
Protocol: Drop-cast 10 µL of the sample solution onto a clean silicon wafer or aluminum SEM stub and allow it to air-dry. The sample must be sputter-coated with a thin layer of a conductive metal (e.g., gold or platinum) to prevent charging under the electron beam. [6][9] * Expected Results: SEM will reveal the 3D nature of the structures, showing networks of tubes or fields of spheres on the substrate surface.
-
Spectroscopic Confirmation
-
UV-Vis Spectroscopy: This technique can provide evidence of the ordered arrangement of aromatic rings.
-
Protocol: Measure the absorbance of the colloidal solution from 220 nm to 350 nm in a quartz cuvette. Use the corresponding solvent mixture (e.g., HFP/water) as a blank.
-
Expected Results: The formation of ordered nanostructures often results in the appearance of multiple characteristic peaks between 240-270 nm, which are absent in the monomeric state. [10]This phenomenon is attributed to quantum confinement effects from the ordered packing of the phenyl rings. [2]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to probe the hydrogen bonding within the peptide backbone.
-
Protocol: Lyophilize the sample solution to obtain a dry powder. Prepare a KBr pellet or use an ATR-FTIR spectrometer.
-
Expected Results: The position of the Amide I band (around 1600-1700 cm⁻¹) provides insight into the secondary structure. A peak around 1657 cm⁻¹ can suggest α-helical content, which might be present in spherical aggregates, while shifts to lower wavenumbers can indicate the formation of β-sheet-like structures common in nanotubes and fibrils. [2][11]
-
Section 5: Outlook and Applications
The ability to controllably fabricate this compound nanotubes and nanospheres opens avenues for various applications. Their peptide-based nature suggests good biocompatibility, making them prime candidates for:
-
Drug Delivery: The hollow core of nanotubes and the high surface area of both morphologies can be exploited for loading and delivering therapeutic agents. []* Biomaterials and Tissue Engineering: These structures can be integrated into larger scaffolds to mimic the extracellular matrix.
-
Nanoscale Electronics: Aromatic peptide nanostructures have been shown to possess interesting piezoelectric and optical properties, suggesting potential use as biosensors or in energy harvesting. [10][13] This guide provides the foundational knowledge and actionable protocols to harness the self-assembly of this compound. The true potential of these nanostructures will be unlocked by further investigation into their interactions with biological systems and their integration into functional devices.
References
-
Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - PMC - NIH. (n.d.). Retrieved February 5, 2026, from [Link]
-
Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures - MDPI. (n.d.). Retrieved February 5, 2026, from [Link]
-
(PDF) Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
-
This compound - MySkinRecipes. (n.d.). Retrieved February 5, 2026, from [Link]
-
Self-assembly of l-phenylalanine amino acid: electrostatic induced hindrance of fibril formation - PMC. (n.d.). Retrieved February 5, 2026, from [Link]
-
Revisiting the Self-Assembly of Highly Aromatic Phenylalanine Homopeptides - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]
-
Self-assembly of l-phenylalanine amino acid: electrostatic induced hindrance of fibril formation - RSC Publishing. (2019). Retrieved February 5, 2026, from [Link]
-
Triphenylalanine peptides self-assemble into nanospheres and nanorods that are different from the nanovesicles and nanotubes formed by diphenylalanine peptides - Nanoscale (RSC Publishing). (n.d.). Retrieved February 5, 2026, from [Link]
-
Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures - NIH. (n.d.). Retrieved February 5, 2026, from [Link]
-
Effect of Solvent Choice on the Self-Assembly Properties of a Diphenylalanine Amphiphile Stabilized by an Ion Pair - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]
-
Evidence of π-stacking Interactions in the Self-Assembly of hIAPP22–29 - PMC - NIH. (n.d.). Retrieved February 5, 2026, from [Link]
-
Aromatic Dipeptide Homologue-Based Hydrogels for Photocontrolled Drug Release - PMC. (n.d.). Retrieved February 5, 2026, from [Link]
-
Microscopic characterization of peptide nanostructures. (n.d.). Retrieved February 5, 2026, from [Link]
-
A TEM image of the on-chip synthesized Boc-Phe-Phe-OH particles. - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
-
Can someone provide a protocol for SEM/TEM for measuring self assembled peptide? (n.d.). Retrieved February 5, 2026, from [Link]
-
(PDF) Synthesis of Novel Peptides Using Unusual Amino Acids - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
-
Thermodynamics for the Self-Assembly of Alkylated Peptides - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]
-
Engineering π-Conjugation of Phenylalanine Derivatives for Controllable Chiral Folding and Self-Assemblies - PubMed. (n.d.). Retrieved February 5, 2026, from [Link]
-
Synthesis of Novel Peptides Using Unusual Amino Acids - Brieflands. (n.d.). Retrieved February 5, 2026, from [Link]
-
Kinetic and thermodynamic driving factors in the assembly of phenylalanine-based modules - University of Cambridge. (n.d.). Retrieved February 5, 2026, from [Link]
-
(PDF) Hydrogen Bonding Control of Molecular Self-Assembly - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
-
Protocol for photo-controlling the assembly of cyclic peptide nanotubes in solution and inside microfluidic droplets - NIH. (n.d.). Retrieved February 5, 2026, from [Link]
-
SEM and TEM sample preparation of materials - Electron Microscopy Suite. (n.d.). Retrieved February 5, 2026, from [Link]
-
Synthesis of Novel Peptides Using Unusual Amino Acids - PMC - NIH. (n.d.). Retrieved February 5, 2026, from [Link]
-
A Simple Protocol for Sample Preparation for Scanning Electron Microscopic Imaging Allows Quick Screening of Nanomaterials Adhering to Cell Surface - PMC. (n.d.). Retrieved February 5, 2026, from [Link]
-
High-fidelity self-assembly pathways for hydrogen-bonding molecular semiconductors - NIH. (n.d.). Retrieved February 5, 2026, from [Link]
-
Cas 68763-45-1,BOC-ASP(OBZL)-PHE-OH | lookchem. (n.d.). Retrieved February 5, 2026, from [Link]
-
Promoting the formation of Pi-stacking interaction to improve CTL cells activation between modified peptide and HLA - PMC - PubMed Central. (n.d.). Retrieved February 5, 2026, from [Link]
-
Nanotube Formation by Hydrophobic Dipeptides | Request PDF - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
-
SEM image (a), EDX analysis (b), and TEM images (c,d) of the self-assembled peptide and gold nanoparticle hybrid spheres. - ResearchGate. (n.d.). Retrieved February 5, 2026, from [Link]
-
Deciphering the Role of π-Interactions in Polyelectrolyte Complexes Using Rationally Designed Peptides - PMC - PubMed Central. (n.d.). Retrieved February 5, 2026, from [Link]
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- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Aromatic Dipeptide Homologue-Based Hydrogels for Photocontrolled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Triphenylalanine peptides self-assemble into nanospheres and nanorods that are different from the nanovesicles and nanotubes formed by diphenylalanine peptides - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. Self-assembly of dipeptide Boc-diphenylalanine nanotubes inside electrospun polymeric fibers with strong piezoelectric response - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Phenylalanine-Rich Peptides Using Boc-Phe-OBzl
Foreword: Navigating the Challenges of Hydrophobicity in Peptide Synthesis
The synthesis of peptides rich in phenylalanine presents a unique set of challenges primarily rooted in the inherent hydrophobicity of the repeating benzyl side chains. These sequences are notorious for their propensity to aggregate during solid-phase peptide synthesis (SPPS), leading to incomplete reactions, low yields, and purification difficulties. This guide provides an in-depth technical overview and a field-proven methodology for the successful synthesis of phenylalanine-rich peptides, leveraging the robust Boc/Bzl protection strategy with Boc-Phe-OBzl as a key building block. As your partner in peptide science, this document is structured to provide not just a protocol, but a foundational understanding of the principles and causalities that underpin a successful synthesis campaign.
The Strategic Imperative of the Boc/Bzl Protection Scheme for Phenylalanine-Rich Sequences
While the Fmoc/tBu strategy is prevalent in modern peptide synthesis, the Boc/Bzl approach offers distinct advantages for "difficult sequences" like those rich in phenylalanine. The Boc/Bzl strategy is a classic method where the temporary Nα-protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group, and semi-permanent side-chain protection is typically achieved with benzyl (Bzl)-based groups.[1]
The rationale for employing this "quasi-orthogonal" strategy, where both protecting groups are removed by acidolysis but with differing acid strengths, lies in its ability to mitigate on-resin aggregation.[2] The repetitive TFA treatments used for Boc deprotection can disrupt the secondary structures that lead to aggregation.[3]
This compound: The Cornerstone of our Strategy
This compound, or N-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester, is a dual-protected amino acid that serves as an excellent starting point for the synthesis of phenylalanine-rich peptides. The Boc group provides temporary protection of the N-terminus, while the benzyl ester protects the C-terminus. This dual protection allows for precise control over the peptide synthesis process.
The Synthetic Workflow: A Step-by-Step Guide to a Model Tri-Phenylalanine Peptide (Phe-Phe-Phe)
This section details the manual synthesis of a model tri-phenylalanine peptide on a Merrifield resin, a chloromethylated polystyrene support ideal for Boc-based SPPS to yield a C-terminal carboxylic acid.[4]
Resin Preparation and First Residue Loading
The initial step involves the covalent attachment of the C-terminal amino acid to the solid support. For this, we will use Boc-Phe-OH and esterify it to the Merrifield resin via its cesium salt to prevent racemization.[4]
Experimental Protocol: Resin Loading
-
Resin Swelling: Swell 1g of Merrifield resin (1.0 mmol/g substitution) in dichloromethane (DCM, 10 mL) for 1 hour in a peptide synthesis vessel. Drain the DCM.
-
Cesium Salt Preparation: Dissolve Boc-Phe-OH (2 equivalents) in ethanol and neutralize with an aqueous solution of cesium carbonate (Cs₂CO₃) to pH 7. Evaporate to dryness.
-
Esterification: Dissolve the Boc-Phe-cesium salt in DMF (10 mL) and add to the swollen resin. Heat the mixture at 50°C overnight with gentle agitation.
-
Washing: Wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
The Iterative SPPS Cycle
The core of the synthesis is a repeated cycle of deprotection, neutralization, and coupling to elongate the peptide chain.
Experimental Protocol: SPPS Cycle for (Phe)₃
Step 1: Boc Deprotection
-
Swell the Boc-Phe-Merrifield resin in DCM (10 mL) for 30 minutes.
-
Drain the DCM and add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL).
-
Agitate for 30 minutes at room temperature.
-
Drain the TFA solution and wash the resin with DCM (3 x 10 mL), isopropanol (IPA, 2 x 10 mL), and finally DCM (3 x 10 mL).
Step 2: Neutralization
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (10 mL) to the resin.
-
Agitate for 10 minutes at room temperature.
-
Drain the DIEA solution and repeat the neutralization step.
-
Wash the resin with DCM (5 x 10 mL).
Step 3: Coupling of the Second Phenylalanine Residue
-
In a separate vessel, dissolve Boc-Phe-OH (3 equivalents) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in a minimal amount of DMF.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) and stir for 10 minutes at 0°C to pre-activate the amino acid.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test.[5] If the test is positive (blue beads), indicating incomplete coupling, continue agitation and re-test after an additional hour. If the test remains positive, a recoupling step may be necessary.
-
Once the Kaiser test is negative (yellow/colorless beads), drain the coupling solution and wash the resin with DCM (3 x 10 mL) and IPA (2 x 10 mL).
Repeat the SPPS cycle (Deprotection, Neutralization, Coupling) for the third phenylalanine residue.
Final Cleavage and Deprotection
The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the benzyl ester protecting group using a strong acid, typically anhydrous hydrogen fluoride (HF).[6]
Experimental Protocol: HF Cleavage
CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, dedicated HF cleavage apparatus by trained personnel.
-
Dry the peptide-resin thoroughly under high vacuum.
-
Place the dried resin in the HF reaction vessel.
-
Add a scavenger mixture to trap the reactive carbocations generated during cleavage. For a phenylalanine-rich peptide, a common scavenger is anisole.
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by vacuum.
-
Wash the resin with cold diethyl ether to remove the scavengers.
-
Precipitate the crude peptide with cold diethyl ether.
Causality in Experimental Choices: The "Why" Behind the "How"
A successful synthesis is not merely about following steps, but understanding the rationale behind each choice.
-
Choice of Coupling Reagent: For the sterically hindered coupling of phenylalanine to another phenylalanine, a combination of a carbodiimide like DCC and an additive like HOBt is a robust and cost-effective choice. HOBt acts as a racemization suppressant and forms an active ester that improves coupling efficiency. For particularly difficult couplings, more potent activating agents like HBTU or HATU can be employed, though they are more expensive.
-
Solvent Selection: DCM is a good solvent for swelling the polystyrene-based Merrifield resin and for most of the steps in Boc-SPPS.[4] DMF is used for dissolving the amino acids and coupling reagents due to its excellent solvating properties. For highly aggregating sequences, the use of "chaotropic" solvents like N-methylpyrrolidone (NMP) can be beneficial as they disrupt secondary structures.
-
Monitoring the Reaction: The Kaiser test is a critical in-process control to ensure complete coupling.[5] A positive result indicates the presence of free primary amines and the need for extended coupling time or a recoupling step. Incomplete coupling leads to deletion sequences, which are often difficult to separate from the desired product.
-
Scavenger Selection in HF Cleavage: The benzyl protecting groups and the link to the Merrifield resin generate benzyl carbocations upon cleavage with HF. These reactive species can alkylate the aromatic ring of phenylalanine. Anisole is an effective scavenger that traps these carbocations, preventing side reactions.[7][8]
Quantitative Data and Troubleshooting
| Parameter | Typical Value/Observation | Rationale/Significance |
| Resin Loading | 0.5 - 1.0 mmol/g | Higher loading can lead to increased aggregation. Lower loading is often preferred for difficult sequences. |
| Coupling Time (Phe-Phe) | 2 - 4 hours | Phenylalanine is a β-branched amino acid, leading to slower coupling kinetics. |
| Kaiser Test Result | Negative (yellow/colorless) | Indicates complete acylation of the N-terminal amine. |
| Crude Peptide Purity (HPLC) | >70% | Purity is sequence-dependent and influenced by aggregation. |
| Final Yield | 20 - 40% | Losses can occur at each step, particularly during purification of hydrophobic peptides. |
Troubleshooting Common Issues:
-
Problem: Persistent positive Kaiser test after coupling.
-
Cause: Incomplete coupling due to steric hindrance or peptide aggregation.
-
Solution: Extend the coupling time, perform a second coupling with fresh reagents, or switch to a more potent coupling reagent like HATU. Consider synthesizing at a lower resin loading.
-
-
Problem: Low final yield.
-
Cause: Incomplete coupling, premature cleavage of the peptide from the resin during TFA deprotection, or loss during purification.
-
Solution: Ensure complete coupling at each step. Use a more acid-stable linker if premature cleavage is suspected. Optimize the purification protocol to minimize losses.
-
-
Problem: Poor solubility of the crude peptide.
-
Cause: The inherent hydrophobicity of the phenylalanine-rich sequence.
-
Solution: Use solvents like hexafluoroisopropanol (HFIP) or formic acid to dissolve the peptide for HPLC analysis and purification.
-
Purification and Characterization: The Final Frontier
Purification of highly hydrophobic peptides is often as challenging as their synthesis.
Purification Strategy:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for peptide purification.
-
Column: A C4 or C8 column is often more suitable than a C18 column for very hydrophobic peptides, as it provides less retention.
-
Mobile Phase: A gradient of acetonitrile or isopropanol in water with 0.1% TFA is typically used. For extremely hydrophobic peptides, the addition of formic acid to the mobile phase can improve solubility and peak shape.
-
Characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide.
-
Analytical HPLC: To assess the purity of the final product.
Conclusion: A Robust Foundation for Phenylalanine-Rich Peptide Synthesis
The synthesis of phenylalanine-rich peptides is a formidable challenge, but one that can be overcome with a systematic and well-reasoned approach. The Boc/Bzl strategy, centered around the use of this compound and its derivatives, provides a robust framework for tackling these difficult sequences. By understanding the underlying principles of aggregation, the rationale for reagent selection, and the importance of in-process monitoring, researchers can confidently navigate the complexities of hydrophobic peptide synthesis. This guide serves as a comprehensive resource, empowering scientists and drug development professionals to successfully produce these challenging yet often vital peptide molecules.
References
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]
-
Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Barlos, K., & Gatos, D. (1999). Convergent solid-phase peptide synthesis. Biopolymers, 51(4), 266-280. [Link]
-
Aapptec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]
-
Zhang, L., et al. (2018). Synthesis and Purification of L-Phenylalanine Oligo-Peptides Assisted by Phosphorus Oxychloride. Key Engineering Materials, 775, 245-249. [Link]
-
Mishra, R. K., & Gadhwal, S. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. PLoS One, 9(1), e84923. [Link]
-
Overview of Solid Phase Peptide Synthesis. (n.d.). Retrieved from [Link]
-
Houghten, R. A. (1985). General method for the rapid solid-phase synthesis of large numbers of peptides: specificity of antigen-antibody interaction at the level of individual amino acids. Proceedings of the National Academy of Sciences, 82(15), 5131-5135. [Link]
-
Microsynth AG. (n.d.). Troubleshooting Guide: Sanger Sequencing. Retrieved from [https://www.microsynth.ch/ Sanger-Sequencing-Troubleshooting-Guide.pdf]([Link] Sanger-Sequencing-Troubleshooting-Guide.pdf)
-
Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology, 289, 104-126. [Link]
-
Li, P., & Roller, P. P. (2002). Solid-phase organic synthesis. In Current protocols in protein science (Chapter 18, Unit 18.7). [Link]
-
Huang, W., Toth, I., & Skwarczynski, M. (2025). Automated Synthesis and Purification of Hydrophobic Peptides. Methods in Molecular Biology, 2931, 343-354. [Link]
-
Dahiya, R., & Pathak, D. (2008). Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent. Archiv der Pharmazie, 341(3), 182-188. [Link]
- Khadse, S. C., & Pennington, M. W. (1994). HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy. In Peptide synthesis protocols (pp. 77-94). Humana Press.
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Sharma, A., & Kumar, A. (2020). A review on solid phase peptide synthesis. International Journal of Research in Pharmaceutical Sciences, 11(SPL3), 104-111.
- Han, Y., et al. (2017). Comparative study of epicatechin–phenylalanine and epicatechin–alanine interactions using quantum chemistry methods. Asian Journal of Chemical Sciences, 3(2), 1-11.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Aapptec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]
-
Patil, S. A., et al. (2015). Microwave-assisted coupling with DIC/HOBt for the synthesis of difficult peptoids and fluorescently labelled peptides - A gentle heat goes a long way. Organic & Biomolecular Chemistry, 13(33), 8758-8765. [Link]
- Otvos, L., & Urge, L. (1990). Side-reactions in solid-phase peptide synthesis. In Peptides (pp. 111-121). De Gruyter.
-
Li, X., et al. (2020). Hydrophobic and Electrostatic Sequence Patterning Directs Hierarchical Assembly of Phenylalanine-Rich Oligopeptides. The Journal of Physical Chemistry Letters, 11(21), 9153-9160. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
Navigating the Acquisition of High-Purity Boc-Phe-OBzl: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Price, and Critical Quality Attributes of High-Purity N-α-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester (Boc-Phe-OBzl).
Executive Summary
N-α-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester, commonly referred to as this compound, is a cornerstone building block in the synthesis of peptides and peptidomimetics, particularly within the well-established Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. Its dual-protected structure, with the acid-labile Boc group on the α-amino group and the readily cleavable benzyl ester protecting the carboxylic acid, offers precise control over the stepwise elongation of peptide chains. The commercial availability of high-purity this compound is a critical determinant for the successful synthesis of target peptides, directly impacting yield, purity, and biological activity. This guide provides a comprehensive overview of the commercial landscape for this compound, including a comparative analysis of suppliers, pricing structures, and the paramount importance of purity. We delve into the analytical methodologies employed for quality control and discuss the profound impact of impurities on the outcomes of peptide synthesis, offering field-proven insights for researchers and drug development professionals.
The Strategic Role of this compound in Peptide Synthesis
This compound is an indispensable reagent in the Boc/Bzl strategy of solid-phase peptide synthesis.[1] In this approach, the Boc group provides temporary protection of the N-terminus, which can be selectively removed with moderate acids like trifluoroacetic acid (TFA), while the benzyl ester, along with other benzyl-based side-chain protecting groups, remains intact.[2] This orthogonality allows for the sequential addition of amino acid residues to a growing peptide chain anchored to a solid support.
The benzyl ester of this compound serves as a stable protecting group for the C-terminal carboxylic acid, preventing its unwanted participation in coupling reactions.[3] This protection is typically removed at the final stage of synthesis, often concurrently with the cleavage of the peptide from the resin and the removal of side-chain protecting groups, using strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1]
Sources
Methodological & Application
Application Note: Precision Loading of Boc-Phe-OH onto Merrifield Resin (Boc-Phe-OBzl Linkage)
Abstract
This guide details the high-fidelity anchoring of
Introduction & Mechanistic Rationale
The "this compound" Context
In SPPS, the notation "this compound" typically refers to the state where the Phenylalanine is anchored to the resin support via a benzyl ester bond. The resin itself acts as the "Benzyl" (Bzl) protecting group.
-
Target: Formation of Boc-L-Phe-O-CH
-Polystyrene. -
Challenge: Phenylalanine is highly susceptible to racemization (conversion of L-Phe to D-Phe) during the esterification step, particularly under basic conditions with heat.
-
Solution: The Gisin Method utilizes the cesium salt of the amino acid.[1][2] The large ionic radius of Cesium (
) creates a "loose" ion pair with the carboxylate, significantly enhancing nucleophilicity in aprotic solvents (DMF) and allowing the reaction to proceed at lower temperatures ( ) without strong extrinsic bases.
Reaction Mechanism
The reaction is a direct nucleophilic substitution (
Figure 1: Mechanism of the Gisin Cesium Salt coupling. The enhanced nucleophilicity of the cesium carboxylate facilitates displacement of the benzylic chloride.
Experimental Protocols
Protocol A: Preparation of Boc-Phe-OH Cesium Salt
The integrity of this salt is critical. Excess base will cause racemization; excess acid will inhibit coupling.
Reagents:
-
Boc-L-Phe-OH (10.0 mmol)
-
Cesium Carbonate (
) (5.0 mmol) or Cesium Bicarbonate -
Ethanol (EtOH) and Water
-
Benzene or Toluene (for azeotropic drying)
Procedure:
-
Dissolution: Dissolve 10.0 mmol of Boc-Phe-OH in 10 mL of EtOH and 3 mL of water.
-
Neutralization: Prepare a solution of 1.63 g (5.0 mmol)
in minimal water. Add this slowly to the amino acid solution.-
Critical Check: The pH must be exactly 7.0. Do not overshoot. If pH > 7.5, racemization risk increases.
-
-
Evaporation: Evaporate the solvent on a rotary evaporator at
. -
Drying: Add 20 mL of dry benzene (or toluene) to the residue and re-evaporate. Repeat this step 3 times (azeotropic removal of water).
-
Desiccation: Dry the resulting white powder over
in a high-vacuum desiccator for at least 5 hours. The salt is hygroscopic; store strictly under anhydrous conditions.
Protocol B: Coupling to Merrifield Resin (Gisin Method)[2]
Reagents:
-
Merrifield Resin (Standard loading: 0.7–1.2 meq Cl/g)
-
Boc-Phe-OH Cesium Salt (prepared above)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Stoichiometry: Use 1.5 to 2.0 equivalents of the Cesium Salt relative to the resin's chloride content.
-
Solvation: Dissolve the dry Cesium Salt in anhydrous DMF (approx. 8 mL per gram of resin).
-
Coupling:
-
Add the resin to the DMF solution in a reactor vessel.
-
Stir or shake gently at 50°C for 16–24 hours .
-
Note: Do not exceed 50°C. Higher temperatures promote racemization.
-
-
Washing: Filter the resin and wash sequentially:
-
3 x DMF
-
3 x DMF/Water (9:1) (removes inorganic salts)
-
3 x DMF
-
3 x EtOH
-
3 x DCM (Dichloromethane)[2]
-
-
Drying: Dry the resin under vacuum to constant weight.
Quality Control: Determination of Loading
Two methods are recommended. The Picric Acid Test is specific for accessible amino groups (after deprotection), while Weight Gain is a quick non-destructive estimate.
Method 1: Weight Gain (Preliminary)
Calculate loading (
Method 2: The Picric Acid Test (Quantitative)
Reference: Gisin, B.F. (1972).[3] This measures the amine content after removing the Boc group.
Workflow:
-
Deprotect: Treat a small aliquot (50 mg) of the loaded resin with 50% TFA/DCM for 20 mins to remove the Boc group. Wash thoroughly with DCM and neutralize with 5% DIEA/DCM.
-
Picrate Formation: Treat the resin with 0.1 M Picric Acid in DCM for 10 minutes.
-
Wash: Wash with DCM until the filtrate is clear (removes unbound picric acid).
-
Elution: Elute the bound picrate with 5% DIEA in DCM. Collect the filtrate in a volumetric flask.
-
Measurement: Measure UV absorbance of the eluate at 358 nm .
-
Calculation:
- (Verify with a standard curve).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Loading (<0.3 mmol/g) | Wet reagents or old DMF. | Ensure Cs salt is bone-dry (azeotrope with toluene). Use fresh anhydrous DMF. |
| Racemization Detected | Temperature too high or basic pH. | Strictly maintain reaction at 50°C. Ensure Cs salt preparation did not exceed pH 7.0. |
| Resin Clumping | Polymer aggregation.[4] | Wash resin with DCM/MeOH alternating cycles before coupling. Ensure adequate solvent volume (10 mL/g). |
| Incomplete Deprotection | Aggregation of Phe-rich chains. | Use "Magic Mixture" (DCM/TFA/DMSO) for deprotection checks or switch to lower loading resin. |
Workflow Summary
Figure 2: Operational workflow for Boc-Phe-OH loading.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
-
Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta, 56(5), 1476–1482.
-
Gisin, B. F. (1972).[3] The monitoring of reactions in solid-phase peptide synthesis with picric acid. Analytica Chimica Acta, 58(1), 248–249.[3]
-
Mitchell, A. R., Kent, S. B., Engelhard, M., & Merrifield, R. B. (1978). A new synthetic route to tert-butoxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin, an improved support for solid-phase peptide synthesis. The Journal of Organic Chemistry, 43(14), 2845–2852.
Sources
Application Note: An Orthogonal Protection Strategy in Peptide Synthesis Using Boc-Phe-OBzl and Fmoc-Amino Acids
Abstract
This technical guide provides a comprehensive overview and detailed protocols for employing a sophisticated orthogonal protection strategy in solid-phase peptide synthesis (SPPS). Specifically, we detail the integration of N-α-tert-Butoxycarbonyl-L-phenylalanine benzyl ester (Boc-Phe-OBzl) into a standard 9-fluorenylmethoxycarbonyl (Fmoc)-based SPPS workflow. This combined approach offers precise control over the peptide sequence, enabling the selective modification or extension from a specific phenylalanine residue, a technique invaluable in the development of complex peptide architectures, peptidomimetics, and drug conjugates.
Introduction: The Imperative for Orthogonality in Peptide Synthesis
Modern peptide science often requires the synthesis of molecules with intricate structures, such as cyclic peptides, branched peptides, or peptides conjugated to other molecules. Achieving such complexity necessitates a high degree of control over which functional groups react and when. This control is established through the use of protecting groups. An orthogonal protection strategy is one in which different classes of protecting groups are used, each of which can be removed by a specific chemical mechanism without affecting the others.[1][2][3][4]
The most prevalent strategy in modern SPPS is the Fmoc/tBu approach.[] The N-α-Fmoc group, which is base-labile, provides temporary protection of the growing peptide chain's N-terminus. Acid-labile groups, such as the tert-butyl (tBu) group, are used for the permanent protection of reactive amino acid side chains.[]
This application note explores a powerful extension of this orthogonality by introducing a third class of protecting groups: the acid-labile tert-Butoxycarbonyl (Boc) group for the N-terminus of a specific amino acid and the benzyl (Bzl) ester for its C-terminus, which can be removed under different conditions.[6][7] The combination of Fmoc, Boc, and Bzl groups allows for a multi-dimensional approach to peptide synthesis, where different parts of the molecule can be deprotected and modified in a planned sequence.
The Core Principle:
-
Fmoc Group (Base-Labile): Protects the N-terminus of the growing peptide chain and is removed with a mild base (e.g., piperidine) at each coupling cycle.[8][9]
-
Boc Group (Acid-Labile): Protects the N-terminus of a specific amino acid (in this case, Phenylalanine). It is stable to the basic conditions used for Fmoc removal but can be selectively cleaved with a mild acid (e.g., trifluoroacetic acid - TFA) in a dilute solution.[6][10][11][12]
-
Benzyl (Bzl) Ester (Hydrogenolysis/Strong Acid Labile): Protects the C-terminus of the same specific amino acid. It is stable to both the basic conditions for Fmoc removal and the mild acidic conditions for Boc removal. It is typically cleaved by catalytic hydrogenation or strong acids like HF.[6][7]
This tri-part strategy allows the main peptide chain to be assembled using standard Fmoc chemistry. Then, at a desired point, the Boc group on the phenylalanine can be selectively removed to allow for chain elongation or modification at that specific nitrogen, while the rest of the peptide remains protected.
The Building Block: this compound
The central component of this strategy is N-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester (this compound).[13] In this molecule, the N-terminal amino group is protected by the Boc group, and the C-terminal carboxylic acid is protected by a benzyl ester.[13][14][15]
Synthesis Overview: The synthesis of this compound typically involves two key steps:
-
N-terminal Protection: The amino group of L-phenylalanine is protected using di-tert-butyl dicarbonate ((Boc)₂O).[14][16]
-
C-terminal Esterification: The carboxylic acid is then esterified with benzyl alcohol.[14]
This doubly protected amino acid can be introduced into the peptide sequence during SPPS.
Experimental Workflow & Protocols
This section outlines the step-by-step process for incorporating this compound into an Fmoc-based SPPS workflow.
General SPPS Setup
Solid-phase peptide synthesis is performed in a reaction vessel, either manually or using an automated synthesizer.[6][17][18] The peptide is assembled on an insoluble resin support, which simplifies the purification process as excess reagents and by-products are washed away after each step.[17][18][19]
Diagram: Orthogonal SPPS Workflow
Caption: Workflow for orthogonal peptide synthesis.
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol is repeated for each Fmoc-protected amino acid added to the chain.[6][9][17][18]
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in dimethylformamide (DMF) for at least 1 hour.[9]
-
Fmoc Deprotection:
-
Treat the resin with 20% (v/v) piperidine in DMF.[9]
-
Agitate for 5 minutes, then drain.
-
Repeat the treatment for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling agent like HBTU/HATU (3-5 eq.) and a base like DIPEA (6-10 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test (Ninhydrin test) to check for the presence of free primary amines.[20][21] A blue color indicates an incomplete reaction, while a yellow/colorless result signifies successful coupling.
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This prevents the formation of deletion sequences.
-
Washing: Wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times) to prepare for the next cycle.
Protocol 2: Incorporation of this compound
This step replaces a standard Fmoc-amino acid coupling cycle at the desired position in the peptide sequence.
-
Fmoc Deprotection: Perform the standard Fmoc deprotection on the resin-bound peptide as described in Protocol 1, Step 2.
-
Coupling of this compound:
-
Pre-activate this compound (3-5 eq.) using the same coupling reagents as in Protocol 1, Step 3.
-
Add the activated solution to the deprotected resin-bound peptide.
-
Agitate for 2-4 hours. The bulkier protecting groups may require a longer coupling time.
-
-
Monitoring and Washing: Monitor the reaction using the Kaiser test and wash the resin as described in Protocol 1.
At this stage, the peptide synthesis can either continue with standard Fmoc-amino acids being added to the N-terminus of the this compound unit, or you can proceed with selective deprotection.
Protocol 3: Selective Boc Deprotection
This protocol is performed when you wish to expose the amine on the phenylalanine residue for further modification.
-
Resin Preparation: Wash the resin-bound peptide thoroughly with DCM and allow it to swell in DCM for 20-30 minutes.
-
Boc Cleavage:
-
Prepare a solution of 10-30% (v/v) TFA in DCM. The exact concentration may need to be optimized to ensure complete Boc removal without premature cleavage of other acid-labile side-chain protecting groups.[6][22]
-
Treat the resin with the TFA/DCM solution.
-
Agitate for 20 minutes, drain, and repeat the treatment for another 20 minutes.
-
-
Washing and Neutralization:
-
Wash the resin thoroughly with DCM (5-7 times).
-
Neutralize the resulting amine salt by washing with a 10% (v/v) solution of DIPEA in DMF (3 times for 5 minutes each).
-
Wash again with DMF (3 times) and DCM (3 times).
-
The peptide is now ready for modification at the newly exposed amine of the phenylalanine residue.
Protocol 4: Final Cleavage and Benzyl Ester Removal
Once the entire synthesis and any desired modifications are complete, the peptide is cleaved from the resin, and all remaining protecting groups are removed.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).[23] The scavengers (water, phenol, thioanisole, EDT) are crucial to trap the reactive cationic species generated during cleavage, preventing side reactions with sensitive residues like Trp, Met, Cys, and Tyr.[6][23]
-
Cleavage Reaction:
-
Wash the resin-bound peptide with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the peptide pellet under vacuum.
-
Note on Benzyl Ester Cleavage: The strong acid conditions of the final TFA cleavage cocktail are generally sufficient to cleave the benzyl ester.[7] Alternatively, for a milder cleavage that leaves side-chain protecting groups intact, catalytic transfer hydrogenation can be employed before the final TFA cleavage.[7]
Data and Troubleshooting
Table 1: Protecting Group Orthogonality
| Protecting Group | Chemical Class | Cleavage Conditions | Stability |
| Fmoc | Fluorenylmethoxycarbonyl | 20% Piperidine in DMF | Stable to acid |
| Boc | tert-Butoxycarbonyl | 10-50% TFA in DCM | Stable to base (piperidine) |
| tBu | tert-Butyl | 95% TFA (strong acid) | Stable to base (piperidine) |
| Bzl | Benzyl | Strong Acid (e.g., HF, 95% TFA) or H₂/Pd-C | Stable to base and mild acid |
Diagram: Deprotection Selectivity
Caption: Selective deprotection pathways.
Troubleshooting Common Issues
-
Incomplete Boc Deprotection: If subsequent coupling to the Phe amine is inefficient, increase the TFA concentration or the deprotection time.
-
Premature Cleavage of tBu Groups: If mass spectrometry reveals loss of side-chain protecting groups during Boc deprotection, decrease the TFA concentration or reaction time. A careful titration of conditions is key.[24][25]
-
Side Reactions during Final Cleavage: Ensure an adequate amount and variety of scavengers are used in the final cleavage cocktail, especially for peptides rich in sensitive amino acids.[23]
Conclusion
The orthogonal protection strategy utilizing this compound within an Fmoc-based SPPS framework represents a powerful tool for advanced peptide synthesis. It provides researchers with the flexibility to introduce modifications at specific internal sites of a peptide chain, thereby enabling the creation of novel and complex peptide structures for applications in drug discovery, chemical biology, and materials science. The successful implementation of this strategy hinges on a clear understanding of the distinct chemical labilities of the Fmoc, Boc, and Bzl protecting groups and the careful execution of the described protocols.
References
- Fiveable.Orthogonal Protection Definition - Organic Chemistry Key Term.
- BOC Sciences.
- MDPI.Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures.
- Benchchem.Technical Guide: BOC-L-Alanine Benzyl Ester in Peptide Synthesis.
- AAPPTec.Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ChemPep.Fmoc Solid Phase Peptide Synthesis.
- Nowick Laboratory, UC Irvine.Standard practices for Fmoc-based solid-phase peptide synthesis.
- CEM Corporation.Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
- Wiley-VCH.Protection Reactions.
- Bachem.Solid Phase Peptide Synthesis (SPPS) explained.
- Sigma-Aldrich.Fmoc Resin Cleavage and Deprotection.
- Luxembourg Bio Technologies.Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- AAPPTec.Guide to Solid Phase Peptide Synthesis.
- CSBio.A Practical Guide to Solid Phase Peptide Synthesis (SPPS).
- jOeCHEM.Peptide Synthesis with the Boc Protecting Group.
- RSC Publishing.Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide.
- Organic Chemistry Portal.Boc-Protected Amino Groups.
- BOC Sciences.
- Organic Chemistry Portal.Protective Groups.
- Common Organic Chemistry.Boc Deprotection - TFA.
- ACS Publications.Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups.
- PrepChem.com.Synthesis of Boc-Phe-β-Ala-OBzl.
- Fisher Scientific.Amine Protection / Deprotection.
- AAPPTec.Peptide Synthesis - FAQ.
- MySkinRecipes.this compound.
- Roberts, J.D. & Caserio, M.C.Methods for Removing the Fmoc Group.
- BOC Sciences.Protecting Groups in Peptide Synthesis: A Detailed Guide.
- University of Bath.
- Reddit.Method to remove Boc in the presence of t-butylester.
- Wikipedia.Protecting group.
- Master Organic Chemistry.
- University of Bristol.Protecting Groups.
- Sigma-Aldrich.
- Chemistry LibreTexts.26.7: Peptide Synthesis.
- Hebei Boze Chemical Co.,Ltd.BOC deprotection.
- MedChemExpress.Boc-L-Alanine benzyl ester.
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- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. This compound [myskinrecipes.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
- 18. bachem.com [bachem.com]
- 19. csbio.com [csbio.com]
- 20. luxembourg-bio.com [luxembourg-bio.com]
- 21. peptide.com [peptide.com]
- 22. Boc Deprotection - TFA [commonorganicchemistry.com]
- 23. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. reddit.com [reddit.com]
microwave-assisted peptide synthesis protocols with Boc-Phe-OBzl
Application Note: Microwave-Assisted Peptide Synthesis Protocols with Boc-Phe-OBzl
Executive Summary
This guide details the protocols for the microwave-assisted synthesis and utilization of This compound (N-tert-butoxycarbonyl-L-phenylalanine benzyl ester). While Fmoc chemistry dominates modern Solid Phase Peptide Synthesis (SPPS), Boc chemistry remains indispensable for synthesizing aggregation-prone peptides, thioesters, and specific cyclic analogs.
This compound serves as a critical model compound for two reasons:
-
Racemization Sensitivity: Phenylalanine (Phe) is susceptible to
-proton abstraction and subsequent racemization at elevated temperatures, making it a robust stress-test for microwave protocols. -
Hydrophobicity: The benzyl ester (OBzl) and phenyl side chain create a hydrophobic environment, often requiring optimized solvation energy provided by microwave dielectric heating.
This document provides two core workflows:
-
Direct Esterification: Synthesis of this compound from Boc-Phe-OH and Benzyl Alcohol.
-
Peptide Coupling: Utilization of this compound (after deprotection) to synthesize dipeptides in solution phase.
Theory & Mechanism
Microwave Dielectric Heating in Peptide Synthesis
Unlike conventional heating, which relies on thermal conduction, microwave irradiation (2450 MHz) interacts directly with dipoles (solvent and reagents).
-
Dipolar Polarization: Polar solvents (DMF, NMP) align with the oscillating electric field, generating internal heat via molecular friction.
-
Ionic Conduction: Dissolved salts (e.g., carboxylate anions) oscillate, further increasing temperature.
Impact on this compound:
The activation energy (
Racemization Mechanism
During activation, the carbonyl oxygen of the Boc group can attack the activated carboxyl carbon, forming a 5(4H)-oxazolone.[1] The
Figure 1: Mechanism of Oxazolone-mediated racemization accelerated by thermal energy.
Materials & Equipment
Reagents:
-
Amino Acid: Boc-Phe-OH (High purity, >99%).
-
Alcohol: Benzyl Alcohol (Anhydrous).
-
Coupling Reagents: DIC (N,N'-Diisopropylcarbodiimide), DMAP (4-Dimethylaminopyridine).
-
Solvents: DCM (Dichloromethane), DMF (Dimethylformamide) - Peptide grade.
-
Deprotection: TFA (Trifluoroacetic acid), neat or 50% in DCM.
Equipment:
-
Microwave Synthesizer: Single-mode cavity (e.g., CEM Discover, Biotage Initiator) allowing precise temperature/pressure control.
-
Vessels: 10 mL or 35 mL pressure-rated glass vials with crimp/snap caps.
Protocol A: Microwave-Assisted Esterification (Synthesis of this compound)
This protocol describes the esterification of Boc-Phe-OH with Benzyl Alcohol to produce the protected C-terminal building block.
Workflow Diagram:
Figure 2: Workflow for the microwave-assisted esterification of Boc-Phe-OH.
Step-by-Step Procedure:
-
Preparation:
-
Dissolve Boc-Phe-OH (1.0 mmol, 265 mg) in DCM (3 mL).
-
Add Benzyl Alcohol (1.2 mmol, 124 µL).
-
Add DMAP (0.1 mmol, 12 mg) as a catalyst.
-
-
Activation:
-
Cool the solution to 0°C (ice bath) for 5 minutes to minimize initial exotherm.
-
Add DIC (1.1 mmol, 170 µL) dropwise.
-
-
Microwave Irradiation:
-
Transfer the mixture to a microwave vial and seal.
-
Settings:
-
Temperature: 50°C (Limit to 50°C to prevent ester hydrolysis or racemization).
-
Power: Dynamic (Max 50W).
-
Time: 15 minutes.
-
Stirring: High.[2]
-
-
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash successively with:
-
10% Citric acid (2 x 10 mL) - Removes DMAP/DIU.
-
Sat. NaHCO₃ (2 x 10 mL) - Removes unreacted acid.
-
Brine (1 x 10 mL).
-
-
Dry over MgSO₄ and concentrate in vacuo.
-
-
Validation:
-
Check purity via HPLC (220 nm). Expect >95% yield.
-
Protocol B: Solution Phase Coupling with this compound
Here, this compound is treated as the C-terminal acceptor. First, it must be deprotected to H-Phe-OBzl, then coupled with a new Boc-amino acid (e.g., Boc-Ala-OH).
Table 1: Reaction Parameters for Coupling
| Parameter | Conventional Method | Microwave Method | Benefit |
| Temperature | 20–25°C | 60°C | Accelerates kinetics 10-20x |
| Time | 2–18 Hours | 5–10 Minutes | Rapid turnover |
| Reagents | DIC/HOBt | DIC/Oxyma or HBTU/DIPEA | Oxyma reduces racemization at high T |
| Concentration | 0.1 M | 0.2–0.5 M | High conc. favors bimolecular reaction |
Step-by-Step Procedure:
Phase 1: Deprotection (Boc Removal)
Note: Microwave acceleration of TFA deprotection is possible but hazardous due to corrosivity and pressure. Room temperature deprotection is recommended for safety unless using a specialized vented system.
-
Dissolve This compound (1.0 mmol) in 50% TFA/DCM (4 mL).
-
Stir at Room Temperature for 30 minutes.
-
Evaporate TFA/DCM in vacuo. Co-evaporate with toluene (3x) to remove TFA traces.
-
Result: H-Phe-OBzl·TFA salt.
Phase 2: Microwave Coupling (The "Protocol")
Target: Boc-Ala-Phe-OBzl
-
Neutralization:
-
Dissolve H-Phe-OBzl·TFA (1.0 mmol) in DMF (3 mL).
-
Add DIPEA (2.0 mmol) to neutralize the salt and free the amine.
-
-
Activation Cocktail:
-
In a separate vial, dissolve Boc-Ala-OH (1.1 mmol) and HBTU (1.1 mmol) in DMF (2 mL).
-
Add DIPEA (1.1 mmol). Shake for 30 seconds to activate.
-
-
Reaction Assembly:
-
Combine the Activated Acid solution with the Amine solution in a microwave vial.
-
-
Irradiation:
-
Temperature: 60°C.
-
Time: 5 minutes.
-
Power: 25-30W (Dynamic).
-
-
Analysis:
-
Inject crude mixture into LC-MS.
-
Look for Mass [M+H]+ corresponding to Boc-Ala-Phe-OBzl.
-
Critical Analysis & Troubleshooting
Racemization Control:
-
The Problem: Using HBTU/DIPEA at 60°C can cause 2-5% racemization of the Phe residue if it were the activated species. In Protocol B, Phe is the nucleophile, so its chirality is generally safe.
-
The Risk: If activating Boc-Phe-OH (as in Protocol A or if Phe is the incoming acid), use DIC/Oxyma Pure . Oxyma suppresses racemization more effectively than HOBt at elevated temperatures.
Table 2: Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (<50%) | Incomplete coupling due to steric bulk (Bzl). | Increase MW temp to 70°C or double coupling time (2 x 5 min). |
| Racemization (>2%) | Temperature too high; Base-mediated enolization. | Switch to DIC/Oxyma (no base required for activation). Reduce temp to 50°C. |
| Overpressure | Volatile solvents (DCM) in MW. | Use DMF or NMP exclusively for MW steps. Avoid DCM in closed vessels. |
| Precipitation | High concentration of urea byproducts (from DIC). | Wash resin/solution with warm DMF or use soluble carbodiimides. |
References
-
BenchChem. (2025).[1][3] Microwave-Assisted Synthesis of Boc-Trp-Phe-OMe: Application Notes and Protocols. Retrieved from
-
Collins, J. M., & Leadbeater, N. E. (2007).[2] Microwave energy: a versatile tool for the biosciences. Organic & Biomolecular Chemistry, 5(8), 1141-1150. Retrieved from
-
Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating. Journal of Peptide Science. Retrieved from
-
Albericio, F., et al. (2009). Microwave-assisted solid-phase peptide synthesis at 60°C: Alternative conditions with low enantiomerization. Journal of Peptide Science. Retrieved from
-
MDPI. (2012). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents. Retrieved from
Sources
Application Note: Solvent Selection for Boc-Phe-OH Coupling Reactions (DMF vs. DCM)
This Application Note is designed to guide researchers through the critical decision-making process of solvent selection for coupling reactions involving Boc-Phe-OH (tert-butyloxycarbonyl-phenylalanine), specifically focusing on the synthesis of peptide esters like Boc-Phe-OBzl or the incorporation of Boc-Phe into growing peptide chains.
Executive Summary
In the synthesis of hydrophobic peptide fragments such as This compound (or the coupling of Boc-Phe-OH to amino-benzyl esters), the choice between Dichloromethane (DCM) and Dimethylformamide (DMF) is not merely a matter of solubility—it dictates the reaction kinetics, the extent of racemization, and the purity of the final product.
-
DCM is the "Gold Standard" for Boc chemistry due to low racemization risk and excellent resin swelling (polystyrene), but it fails to solvate aggregating peptide sequences.[1]
-
DMF is the "Power Solvent" required for difficult, aggregating sequences and rapid kinetics, but it carries a higher risk of racemization and side reactions (e.g.,
-formylation) if not managed correctly.
This guide provides the mechanistic rationale and a validated protocol for selecting the correct solvent system.
Mechanistic Insight: The Solvent-Reaction Triad
To make an informed choice, one must understand how the solvent environment interacts with the three critical pillars of peptide coupling: Solubility , Kinetics , and Racemization .
A. Solubility & Aggregation (The "Beta-Sheet" Problem)
-
DCM: A non-polar, low-boiling solvent (
). It is excellent for dissolving protected hydrophobic amino acids like Boc-Phe-OH. However, it is a poor hydrogen-bond disruptor . As peptide chains grow, they often form inter-chain hydrogen bonds (beta-sheets), leading to aggregation. In DCM, this results in incomplete coupling ("difficult sequences").[1] -
DMF: A polar aprotic solvent (
). It is a potent hydrogen-bond acceptor. DMF disrupts beta-sheet formation, keeping the growing peptide chain solvated and accessible for the incoming activated amino acid.
B. Racemization (The "Oxazolone" Pathway)
Racemization primarily occurs via the formation of an oxazolone intermediate during activation.
-
Mechanism: The activated carboxyl group cyclizes to form an oxazolone. The alpha-proton of the oxazolone is acidic and can be abstracted by base, leading to loss of chirality.
-
Solvent Effect: Polar solvents like DMF stabilize the ionic transition states and the charged species involved in proton abstraction, thereby increasing the rate of racemization .
-
DCM , being non-polar, destabilizes these charged intermediates, significantly suppressing racemization .
C. Kinetics
-
DMF: Generally promotes faster reaction rates (2-10x faster than DCM) due to better solvation of the transition state and higher dielectric constant.
-
DCM: Slower kinetics, but often sufficient for standard couplings.
Comparative Analysis: DMF vs. DCM
| Feature | Dichloromethane (DCM) | Dimethylformamide (DMF) |
| Primary Use Case | Standard Boc-Chemistry; Racemization-sensitive couplings. | Aggregating sequences; Fmoc-Chemistry; Slow reactions. |
| Solvation Power | High for Boc-AAs; Low for Peptide Backbone. | High for both Boc-AAs and Peptide Backbone. |
| Racemization Risk | Low (Best for chiral integrity). | Moderate/High (Requires additives like HOBt/Oxyma). |
| Boiling Point | 40 °C (Easy to remove/evaporate). | 153 °C (Requires washes/vacuum). |
| Swelling (PS Resin) | Excellent.[1][2] | Good (but DCM is superior for pure PS). |
| Side Reactions | Negligible. | Risk of |
Decision Framework & Workflow
The following diagram illustrates the logical pathway for selecting the solvent based on the specific constraints of your Boc-Phe coupling reaction.
Figure 1: Decision tree for solvent selection in Boc-Phe coupling reactions. Prioritize DCM for chiral purity unless aggregation mandates DMF.
Validated Protocols
Protocol A: Standard DCM Coupling (Recommended for this compound Synthesis)
Use this protocol for solution-phase synthesis of this compound or solid-phase coupling of Boc-Phe to non-aggregating resins.
Reagents:
-
Boc-Phe-OH (1.0 equiv)
-
Amine Component (e.g., H-Phe-OBzl or Resin-bound amine) (1.0 equiv)
-
DCC (Dicyclohexylcarbodiimide) (1.1 equiv) or EDC.HCl
-
Solvent: Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve Boc-Phe-OH in minimal DCM (approx. 5-10 mL per gram).
-
Note: If the solution is cloudy, add a small amount of DMF (<10% v/v) only if absolutely necessary.
-
-
Activation: Cool the solution to 0°C in an ice bath. Add DCC (1.1 equiv). Stir for 10-15 minutes.
-
Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form.
-
-
Coupling: Add the Amine Component (dissolved in minimal DCM) to the activated mixture.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir overnight (12-18 hours).
-
Work-up:
-
Filter off the insoluble DCU precipitate.
-
Wash the filtrate with 1N HCl (remove unreacted amine/DCC), saturated NaHCO₃ (remove unreacted acid), and Brine.
-
Dry over MgSO₄ and evaporate DCM.
-
-
Result: High chiral purity this compound.
Protocol B: DMF Coupling (For "Difficult" Sequences)
Use this protocol if coupling Boc-Phe-OH onto a resin-bound peptide that is aggregating (e.g., slow coupling in DCM).
Reagents:
-
Boc-Phe-OH (3.0 equiv)
-
Coupling Reagent: HATU or HBTU (2.9 equiv)
-
Base: DIPEA (Diisopropylethylamine) (6.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Procedure:
-
Preparation: Dissolve Boc-Phe-OH and HATU in anhydrous DMF.
-
Activation: Add DIPEA to the mixture.
-
Critical: Activate for only 30-60 seconds before adding to the resin. Prolonged activation in DMF/Base increases racemization risk.
-
-
Coupling: Add the activated solution immediately to the resin-bound amine.
-
Reaction: Shake/Stir for 30-60 minutes at room temperature.
-
Note: DMF promotes fast kinetics; long reaction times are rarely needed and increase side reactions.
-
-
Washing: Drain DMF. Wash resin extensively with DMF (3x) then DCM (3x) to remove high-boiling solvent and prepare for the next Boc-deprotection (TFA/DCM).
Troubleshooting & Optimization
| Problem | Cause | Solution |
| Low Yield in DCM | Peptide aggregation (Beta-sheets). | Switch to Protocol B (DMF) or use a DCM/DMF (1:1) mixture. |
| Racemization Detected | High base concentration in DMF; Prolonged activation. | Switch to Protocol A (DCM) ; Use DIC/HOBt instead of HATU/Base; Reduce activation time. |
| Precipitate in DMF | Product insolubility. | Add chaotic salts (e.g., LiCl) or use NMP (N-methylpyrrolidone). |
| Slow Reaction | Steric hindrance (Boc-Phe is bulky). | Increase temperature to 40°C (only in DCM/low base) or use stronger activator (HATU). |
References
-
Albericio, F., & Tulla-Puche, J. (2008). The status of the art of the solvent in solid-phase peptide synthesis. Combinatorial Chemistry & High Throughput Screening.
-
Bachem. (2022).[4] On the way to greener SPPS: Replacing DMF. Bachem Knowledge Center.
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
-
PrepChem. (n.d.). Synthesis of Boc-Phe-β-Ala-OBzl.[5] PrepChem Protocols.
-
Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc Deprotection of Boc-Phe-OBzl
Current Status: Operational Ticket Subject: Incomplete removal of Boc group from Phenylalanine Benzyl Ester (Boc-Phe-OBzl) Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic Workflow
The Problem: You are attempting to remove the tert-butyloxycarbonyl (Boc) group from Phenylalanine Benzyl Ester (this compound) using acidic conditions, but analytical data (TLC, LC-MS, or NMR) suggests the reaction is incomplete or has stalled.
The Chemistry: Phenylalanine derivatives possess a unique challenge: the hydrophobicity of the benzyl ester (OBzl) combined with the aromatic side chain requires careful solvent selection to maintain solubility of both the starting material and the resulting salt. Furthermore, while Phenylalanine is less electron-rich than Tyrosine or Tryptophan, the generated tert-butyl cation is a potent electrophile that can alkylate the phenyl ring under anhydrous conditions if not properly scavenged ("Friedel-Crafts" alkylation).
Diagnostic Decision Tree
Use the following logic flow to identify the root cause of your issue.
Caption: Diagnostic workflow to distinguish between kinetic stalling, side reactions, and workup artifacts.
Technical Deep Dive: Root Cause Analysis
Scenario A: The "Stalled" Reaction (Kinetics & Reagents)
If your LC-MS shows a large peak for the starting material (
-
Cause 1: Wet TFA. Trifluoroacetic acid (TFA) is hygroscopic. Water acts as a nucleophile but also dilutes the proton activity. While a small amount of water is beneficial as a scavenger (see below), "wet" TFA (absorbed from air over months) loses the acidity required to protonate the carbamate effectively.
-
Cause 2: Solubility Shielding. this compound is highly hydrophobic. The product, H-Phe-OBzl
TFA, is a polar salt. If you are using HCl/Dioxane, the product often precipitates. If the precipitate coats the unreacted starting material, the acid cannot reach the remaining Boc groups. -
Solution: Switch to a homogeneous phase method (TFA/DCM) or increase solvent volume to maintain solubility.
Scenario B: The "Ghost" Impurity (Side Reactions)
If you observe a peak that is +56 Da higher than your desired product, you have likely alkylated the phenylalanine ring.
-
Mechanism: The cleavage of Boc generates a tert-butyl cation (
).[1][2][3] This is a strong electrophile. -
The Trap: In the absence of a better nucleophile (scavenger), the
attacks the aromatic ring of Phenylalanine. This is irreversible. -
Solution: You must add a scavenger.[2] Triethylsilane (TES) or Triisopropylsilane (TIPS) are standard. Water (2-5%) is also an effective scavenger for this specific cation.
Scenario C: The Monitoring Error (Salt vs. Free Base)
Users often confuse the salt form on TLC with the starting material because both can run differently than the free amine.
-
Observation: You spot the reaction mixture (acidic) directly on a silica plate.
-
Reality: The amine salt interacts strongly with silanols on the TLC plate, often streaking or staying at the baseline, while the Boc-SM moves up. If you neutralize the spot with ammonia vapor/triethylamine before developing, you will see the true
of the free amine.
Reaction Mechanism & Scavenging
The following diagram illustrates the critical pathway where the reaction diverges between success (Scavenging) and failure (Alkylation).
Caption: Mechanistic pathway showing the necessity of scavengers to prevent Friedel-Crafts alkylation of the Phenylalanine ring.
Validated Experimental Protocols
Method A: The "Gold Standard" (TFA/DCM with Scavengers)
Recommended for high value substrates and to prevent ring alkylation.
| Parameter | Specification |
| Reagent | Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) (1:1 v/v) |
| Scavenger | Triisopropylsilane (TIPS) (2.5%) + |
| Temperature | 0°C to Room Temperature (RT) |
| Time | 30 - 60 minutes |
Step-by-Step:
-
Dissolve This compound (1.0 equiv) in DCM (approx. 5 mL per gram of SM).
-
Add Scavengers : Add 2.5% v/v
and 2.5% v/v TIPS (or Triethylsilane).-
Note: If silanes are unavailable, 5% water is often sufficient for Phe, though less effective than silanes.
-
-
Cool the solution to 0°C.
-
Slowly add an equal volume of TFA . (Final ratio TFA:DCM:Scavengers
50:45:5). -
Stir at 0°C for 5 minutes, then warm to RT.
-
Monitor: Check TLC after 30 mins.
-
TLC Tip: Take an aliquot, blow off solvent with
, dissolve in MeOH, spot on plate, expose to vapor, then elute. Stain with Ninhydrin (Free amine = Purple/Blue).
-
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (
) or ether to remove residual TFA. -
Result: H-Phe-OBzl
TFA salt.[4]
Method B: The Alternative (HCl in Dioxane)
Use only if you strictly require the HCl salt and lack HPLC purification capabilities.
Step-by-Step:
-
Dissolve substrate in minimal dry Dioxane or Ethyl Acetate.
-
Add 4M HCl in Dioxane (10-20 equiv).
-
Troubleshooting Precipitates: If a white solid forms immediately (the product salt) and the reaction stalls, add a small amount of DCM or MeOH to re-solubilize the system.
-
Evaporate to dryness.
Frequently Asked Questions (FAQs)
Q1: Will TFA cleave the Benzyl Ester (OBzl) group?
A: No. The OBzl group is stable to TFA at room temperature. It requires much harsher conditions (HF, TFMSA, or HBr/AcOH) or Hydrogenolysis (
Q2: My product is an oil, but it should be a solid. What happened? A: TFA salts of phenylalanine benzyl ester can be hygroscopic oils. To solidify:
-
Evaporate all TFA (co-evaporate with toluene).
-
Dissolve in a minimum amount of DCM or MeOH.
-
Add cold Diethyl Ether or MTBE slowly with vigorous stirring to precipitate the salt.
Q3: Can I use water as the only scavenger? A: For Phenylalanine (Phe), yes, usually. Water is a decent nucleophile for the tert-butyl cation. However, for Tryptophan (Trp) or Tyrosine (Tyr), you absolutely need Silanes (TIPS/TES) or Thioanisole.
Q4: Why does my NMR show a "double" set of peaks?
A: If you isolated the salt, you might be seeing rotamers (common in carbamates, but less so in free amines) or, more likely, you have a mixture of the salt and the free base if your workup wasn't strictly acidic or basic. Ensure you have fully converted to the salt (add excess HCl/TFA) or fully to the free base (wash with saturated
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3][4][6][7] Chemical Reviews, 109(6), 2455–2504.
-
Lundt, B. F., et al. (1978). "Selective removal of the t-butyloxycarbonyl group."[6][7] International Journal of Peptide and Protein Research, 12(5), 258–268. (Seminal work on scavengers).[2]
-
Common Organic Chemistry. (n.d.). "Boc Deprotection (TFA) Mechanism and Protocols."
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for OBzl stability vs TFA).
Sources
Technical Support Center: Preventing Racemization of Boc-Phe-OBzl
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with stereochemical purity during peptide synthesis. Specifically, we will address the critical issue of racemization when coupling N-Boc-L-phenylalanine benzyl ester (Boc-Phe-OBzl) and provide actionable troubleshooting advice and preventative strategies.
Frequently Asked Questions (FAQs)
This section addresses foundational knowledge essential for understanding and preventing racemization.
Q1: What is racemization in the context of peptide synthesis?
A: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, converting a pure L- or D-enantiomer into a mixture of both.[1] In peptide synthesis, this leads to the formation of diastereomeric peptides. These impurities can be challenging to separate and may significantly alter or reduce the biological activity of the final peptide.[1]
Q2: Why is this compound particularly susceptible to racemization?
A: Phenylalanine is among the amino acids known to be prone to racemization during coupling.[1] The primary mechanism is the formation of a planar 5(4H)-oxazolone (also called an azlactone) intermediate after the carboxyl group is activated.[1][2][3][4] The α-proton on this planar ring is acidic and can be abstracted by a base. Reprotonation can occur from either face of the planar ring, leading to a mixture of L- and D-isomers. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) are designed to suppress this pathway, but aggressive activation conditions can still lead to significant racemization.[2]
Q3: What is the primary chemical pathway for racemization during coupling?
A: The dominant pathway is through the aforementioned oxazolone intermediate.[1][5][6][7] The process unfolds as follows:
-
Activation: The carboxylic acid of this compound is activated by a coupling reagent (e.g., a carbodiimide like DCC or EDC) to form a highly reactive intermediate (e.g., an O-acylisourea).
-
Oxazolone Formation: The urethane oxygen of the Boc group attacks the activated carbonyl, cyclizing to form the 5(4H)-oxazolone.
-
Enolization & Racemization: In the presence of a base, the α-proton of the oxazolone is abstracted to form a planar, achiral enolate.
-
Aminolysis: The incoming amine nucleophile can attack the oxazolone, but reprotonation of the enolate intermediate from either side leads to a racemic or epimerized peptide product.
Q4: How do additives like HOBt and HOAt prevent racemization?
A: Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization.[2][3][8] They function by intercepting the highly reactive activated intermediate (e.g., the O-acylisourea) before it can cyclize into the oxazolone. This forms a less reactive, but still efficient, active ester (OBt or OAt ester). These active esters are more selective, reacting preferentially with the desired amine nucleophile rather than cyclizing, thus preserving the stereochemical integrity of the amino acid.[9] HOAt is generally considered more effective than HOBt at both accelerating coupling and suppressing racemization.[2][3]
Troubleshooting Guide: High Epimerization Detected
This section provides a systematic approach to diagnosing and solving racemization issues observed during the coupling of this compound.
Problem: My final peptide product shows significant diastereomeric impurity (>2-5% of the D-Phe epimer) after a this compound coupling step.
Follow these steps to identify the cause and implement a solution.
Step 1: Review Your Coupling Reagent Cocktail
Your choice of coupling reagent and additive is the most critical factor.
-
Issue: Using a carbodiimide (DCC, EDC) without an additive.
-
Causality: Carbodiimides alone generate a highly reactive O-acylisourea intermediate that rapidly forms the racemization-prone oxazolone.
-
Solution: Always use a carbodiimide in conjunction with a racemization-suppressing additive. The standard and effective combination is DCC/HOBt or EDC/HOBt.[9] For even greater security, especially with sensitive couplings, use DIC/HOAt or EDC/HOAt.[2]
-
-
Issue: Using a phosphonium or uronium salt (PyBOP, HBTU, HATU) with an excessive amount or overly strong base.
-
Causality: While these onium salts are pre-activated with HOBt or HOAt analogs, their reaction still requires a tertiary amine base. A strong or sterically unhindered base can directly abstract the α-proton, promoting racemization.[10][11]
-
Solution: Scrutinize your base selection (see Step 2). Consider switching to a coupling reagent known for lower racemization potential, such as COMU, which often performs well with just one equivalent of base.[12]
-
Step 2: Evaluate the Base
The type, strength (pKa), and stoichiometry of the tertiary amine base are critical.
-
Issue: Using a strong, sterically unhindered base like triethylamine (TEA).
-
Causality: TEA's high basicity and small size allow it to readily abstract the α-proton from activated intermediates, significantly increasing the rate of racemization.[10]
-
Solution: Switch to a weaker or more sterically hindered base. N,N-diisopropylethylamine (DIPEA) is a common choice, but N-methylmorpholine (NMM) is often superior due to its lower basicity (pKa ~7.4 vs. ~10.1 for DIPEA).[10] For extremely sensitive couplings, the highly hindered and weak base 2,4,6-collidine may yield the least racemization.[10]
-
-
Issue: Using excess equivalents of base.
-
Causality: Excess base increases the equilibrium concentration of the enolized, achiral intermediate, providing more opportunity for racemization.
-
Solution: Use the minimum amount of base required. For onium salt couplings, start with 1.5-2.0 equivalents of DIPEA or NMM. For carbodiimide couplings where the incoming amine is a hydrochloride salt, use only 1.0 equivalent of NMM to neutralize the salt.
-
Step 3: Check Reaction Conditions (Temperature & Solvent)
Kinetic and environmental factors play a significant role.
-
Issue: Running the coupling reaction at room temperature or elevated temperatures.
-
Causality: Racemization, like most chemical reactions, is accelerated at higher temperatures.[1]
-
Solution: Perform the activation and coupling steps at a lower temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature over several hours.[1] This gives the desired aminolysis reaction a kinetic advantage over the undesired racemization pathway.
-
-
Issue: Using a highly polar aprotic solvent.
-
Causality: Solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent for solubility but their polarity can stabilize the charged intermediates that lead to racemization.
-
Solution: If reagent solubility allows, consider switching to a less polar solvent like dichloromethane (DCM) or a mixture of DMF/DCM.[1] In a model study, a DIC/HOBt-catalyzed reaction in DCM was found to provide an optimal balance of good coupling rate and low epimerization.[13]
-
Workflow & Data Summary
Troubleshooting Flowchart
The following diagram outlines a logical workflow for diagnosing and resolving racemization issues.
Caption: Troubleshooting workflow for racemization.
Mechanism of Racemization vs. Suppression
This diagram illustrates the critical mechanistic branch point between the racemization pathway and the desired HOBt-mediated pathway.
Caption: Competing pathways of racemization and suppression.
Table 1: Influence of Coupling Conditions on Racemization
The following table summarizes expected racemization outcomes for coupling a sensitive amino acid under various conditions. The values are illustrative, based on principles discussed in the literature.
| Coupling Reagent | Additive | Base (2 eq.) | Temp. | Solvent | Expected D-Isomer % |
| DCC | None | NMM | 25 °C | DMF | High (>10%) |
| EDC | HOBt | NMM | 25 °C | DMF | Moderate (1-5%) |
| EDC | HOBt | NMM | 0 °C | DMF | Low (0.5-2%) |
| HATU | (Internal) | DIPEA | 25 °C | DMF | Moderate (1-4%) |
| HATU | (Internal) | NMM | 0 °C | DMF | Low (<1%) |
| DIC | HOAt | Collidine | 0 °C | DCM | Very Low (<0.5%) |
Recommended Protocol: Low-Racemization Coupling of this compound
This protocol provides a robust starting point for minimizing racemization during the solution-phase coupling of this compound.
Materials:
-
Boc-L-Phe-OH
-
Benzyl ester of the N-terminal amino acid/peptide (e.g., H-Ala-OBzl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer, ice bath, standard glassware
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve Boc-L-Phe-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM.
-
Rationale: Pre-dissolving ensures HOBt is available to immediately trap the activated species.
-
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Amine Addition: Add the amine component (e.g., H-Ala-OBzl, 1.0 eq.). If it is a hydrochloride salt, add NMM (1.0 eq.) and stir for 5-10 minutes to ensure neutralization.
-
Activation: While stirring vigorously at 0°C, add a solution of DCC (1.05 eq.) in a small amount of anhydrous DCM dropwise over 5 minutes.
-
Rationale: Slow addition of the coupling reagent at low temperature minimizes the transient concentration of the highly reactive O-acylisourea, favoring the formation of the HOBt ester over the oxazolone.[1]
-
-
Reaction: Keep the reaction stirring at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours.
-
Rationale: The initial low-temperature period is critical for minimizing racemization. The subsequent period at room temperature ensures the coupling reaction goes to completion.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amino acid is consumed.
-
Workup:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of cold DCM.
-
Combine the filtrates and proceed with a standard aqueous workup (e.g., wash with dilute acid, then bicarbonate solution, then brine) to remove excess reagents and HOBt.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification & Analysis: Purify the crude dipeptide by flash column chromatography. Analyze the final product's stereochemical purity using chiral HPLC to quantify the percentage of the D-Phe diastereomer.
References
-
Royal Society of Chemistry. (2015). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. Retrieved February 8, 2024, from [Link]
-
ResearchGate. (n.d.). Peptide Racemization. ResearchGate. Retrieved February 8, 2024, from [Link]
-
Han, S., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved February 8, 2024, from [Link]
-
ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved February 8, 2024, from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved February 8, 2024, from [Link]
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Retrieved February 8, 2024, from [Link]
-
Pentelute, B. L., et al. (2018). Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS. Retrieved February 8, 2024, from [Link]
-
Boswell, B. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. LinkedIn. Retrieved February 8, 2024, from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec. Retrieved February 8, 2024, from [Link]
-
Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. Molecules. Retrieved February 8, 2024, from [Link]
-
Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved February 8, 2024, from [Link]
-
Nam, I., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. Retrieved February 8, 2024, from [Link]
-
ResearchGate. (n.d.). Epimerization by oxazolone formation. ResearchGate. Retrieved February 8, 2024, from [Link]
-
Royal Society of Chemistry. (2001). Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing. Retrieved February 8, 2024, from [Link]
-
PubMed. (1995). Studies on sensitivity to racemization of activated residues in couplings of N-benzyloxycarbonyldipeptides. PubMed. Retrieved February 8, 2024, from [Link]
-
ResearchGate. (2018). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. Retrieved February 8, 2024, from [Link]
-
MDPI. (2022). Epimerisation in Peptide Synthesis. MDPI. Retrieved February 8, 2024, from [Link]
-
MDPI. (2020). Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. MDPI. Retrieved February 8, 2024, from [Link]
-
Journal of the American Chemical Society. (1966). Peptide Synthesis via Active Esters. IV. Racemization and Ring-Opening Reactions of Opitcally Active Oxazolones. Journal of the American Chemical Society. Retrieved February 8, 2024, from [Link]
-
Royal Society of Chemistry. (1995). Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments. RSC Publishing. Retrieved February 8, 2024, from [Link]
-
ResearchGate. (2018). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. ResearchGate. Retrieved February 8, 2024, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of coupling conditions proceeding with low C-terminal epimerization during the assembly of fully protected backbone-substituted peptide segments - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
removing benzyl ester byproducts from Boc-Phe-OBzl reactions
This guide serves as a specialized Technical Support Center for researchers synthesizing or purifying Boc-Phe-OBzl (N-tert-butoxycarbonyl-L-phenylalanine benzyl ester).[1] It addresses the specific challenges of removing reaction byproducts—specifically Dicyclohexylurea (DCU) and excess Benzyl Alcohol (BnOH) —which are notorious for contaminating this lipophilic intermediate.
Status: Operational | Topic: Impurity Removal & Isolation | Tier: Advanced[1]
Diagnostic Hub: Identify Your Contaminant
Before applying a protocol, confirm the nature of your impurity using this quick diagnostic table.
| Symptom | Likely Impurity | Cause | Immediate Action |
| Cloudy/Milky Oil | DCU (Dicyclohexylurea) | Byproduct of DCC coupling.[1] | Do not heat. Perform cold filtration (Protocol A). |
| Sweet/Floral Smell | Benzyl Alcohol (BnOH) | Excess reagent used in esterification.[1] | Do not rotovap at high heat.[1] Use Chromatography (Protocol B).[1][2] |
| Extra Aromatic H's | Benzyl Alcohol | Visible in NMR (approx 4.6 ppm for CH2, 7.3 ppm for Ph). | Check integration. If <5%, triturate. If >10%, Column.[3] |
| Sticky Gum (Won't Solidify) | Mixed Impurities | Presence of both DCU and BnOH prevents crystallization.[1] | Perform "Solvent Swap" (Protocol C). |
Troubleshooting Protocols
Protocol A: The "White Ghost" (Removing DCU)
Issue: DCU is sparingly soluble in most organic solvents but soluble enough to contaminate your product. It often precipitates slowly, reappearing after you think you've filtered it. Mechanism: DCC (coupling agent) hydrates to DCU.[1]
Step-by-Step Removal:
-
The Solvent Swap: If your reaction was in Dichloromethane (DCM), evaporate it to a thick oil.
-
Re-suspension: Redissolve the residue in cold Ethyl Acetate (EtOAc) . DCU is significantly less soluble in EtOAc than in DCM.[1]
-
The Freeze-Out: Place the flask in a freezer (-20°C) for 2 hours. The DCU will crystallize/precipitate out of the solution.
-
Celite Filtration:
-
Prepare a sintered glass funnel with a pad of Celite 545 .
-
Filter the cold solution through the Celite.
-
Critical: Do not rinse with large volumes of solvent; this redissolves the DCU.[4]
-
-
Wash: Wash the filtrate with 5% NaHCO₃ (removes unreacted acid) and Brine.
Expert Tip: If DCU persists, switch your coupling agent in future batches to EDC·HCl . The urea byproduct of EDC is water-soluble and washes away completely in the aqueous extraction phase.
Protocol B: The "High Boiler" (Removing Benzyl Alcohol)
Issue: Benzyl alcohol has a boiling point of ~205°C. It cannot be removed by standard rotary evaporation without decomposing the Boc-group (which is heat-sensitive >60°C).[1]
Strategy 1: Chromatographic Separation (Best for Purity) [1]
-
Stationary Phase: Silica Gel (60 Å).[1]
-
Mobile Phase: Gradient of Hexanes : Ethyl Acetate .[1]
-
TLC Visualization: Use UV (254 nm).[1] this compound spots are UV active.[1]
Strategy 2: The Stoichiometric Flip (Prevention)
-
Standard method: Excess Alcohol + Limiting Amino Acid.[1] (Results in leftover hard-to-remove alcohol).
-
Recommended method:Excess Amino Acid (1.2 eq) + Limiting Alcohol (1.0 eq).[1]
Protocol C: Crystallization (Solidifying the Oil)
Issue: this compound often isolates as a viscous oil and refuses to crystallize due to trace solvent impurities.
-
Trituration: Dissolve the oil in a minimum amount of Diethyl Ether .
-
Counter-Solvent: Add Hexane (or Petroleum Ether) dropwise until turbidity appears.[1]
-
Seeding: If available, add a seed crystal of pure this compound.[1] If not, scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Aging: Store at 4°C overnight. White needles should form.[1]
Visual Workflow: Purification Decision Tree
The following diagram illustrates the logical flow for purifying the crude reaction mixture.
Caption: Operational workflow for the isolation of this compound, prioritizing DCU removal via filtration and Benzyl Alcohol removal via chromatography.
Frequently Asked Questions (FAQ)
Q: Can I use vacuum distillation to remove the Benzyl Alcohol? A: Not recommended. Benzyl alcohol boils at 205°C. To distill it, you would need high vacuum and heat (>100°C). The Boc (tert-butoxycarbonyl) group is thermally unstable and can begin to deprotect or decompose (isobutylene formation) at temperatures above 60-70°C under acidic or catalytic conditions.[1] Chromatography is safer.[1]
Q: My product is an oil, but the literature says it should be a solid. Why? A: this compound is a "low-melting solid" (often reported mp ~40-45°C, though variable).[1] Trace amounts of solvent (DCM, EtOAc) or Benzyl Alcohol depress the melting point significantly, keeping it as a supercooled liquid. Rigorous drying under high vacuum for 24 hours often induces solidification.[1]
Q: I am trying to remove the Benzyl group (Deprotection), not the alcohol. How do I do that? A: If your goal is hydrogenolysis (converting this compound to Boc-Phe-OH):
-
Catalyst: 10% Pd/C (10% by weight of substrate).[1]
-
Condition: H₂ balloon (1 atm) at Room Temperature for 2-4 hours.
-
Workup: Filter through Celite to remove Pd/C. Evaporate solvent.[1] The byproduct here is Toluene, which is volatile and easily removed.
Q: Why does my NMR show a doublet at ~3.0 ppm? A: This is the phenylalanine beta-proton (benzylic CH₂ of the side chain). Do not confuse this with the benzyl ester CH₂ (singlet/AB quartet at ~5.1 ppm).
References
-
BenchChem. (2025).[1][6] Technical Guide: BOC-L-Alanine Benzyl Ester in Peptide Synthesis. (See "Physicochemical Properties" and "Quantitative Data in Peptide Synthesis"). Link[1]
-
Organic Syntheses. (1984).[1] N-tert-Butoxycarbonyl-L-Phenylalanine (Boc-Phe-OH) and Derivatives. Coll. Vol. 7, p. 70. (Provides foundational data on Boc-amino acid physical properties and crystallization). Link
-
ResearchGate. (2015).[1] How do I completely remove DCU from the reaction mixture? (Expert discussion on DCU solubility and Celite filtration techniques). Link
-
PrepChem. (2023).[1] Synthesis of Boc-Phe-β-Ala-OBzl.[1][7] (Detailed protocol for DCC coupling and workup of Boc-Phe esters). Link
Sources
Technical Support Center: Minimizing Diketopiperazine Formation with Boc-Phe-OBzl Intermediates
Welcome to the technical support hub for researchers and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address the common challenge of diketopiperazine (DKP) formation, particularly when working with Boc-Phe-OBzl and related dipeptide ester intermediates. Our goal is to equip you with a robust understanding of the underlying mechanisms, enabling you to proactively design experiments that minimize this troublesome side reaction.
Section 1: Understanding the Problem - The "Why" Behind DKP Formation
Diketopiperazine (DKP) formation is a frequent and often significant side reaction in peptide synthesis.[1] It is an intramolecular cyclization that occurs within a dipeptide ester, leading to the formation of a stable six-membered ring.[1][2] This reaction is particularly prevalent at the dipeptide stage, right after the N-terminal protecting group (like Boc) has been removed, exposing a free amino group.[3] This newly freed amine can readily attack the C-terminal ester, leading to the cleavage of the dipeptide from the synthetic pathway and a reduction in the overall yield.[1]
Several factors influence the rate of this side reaction:
-
Amino Acid Sequence: Sequences containing Proline are especially prone to DKP formation.[4] Amino acids with less steric bulk, such as Glycine, also facilitate this cyclization.
-
Base Catalysis: The reaction is often catalyzed by the base used to neutralize the amine salt after deprotection.[5][6]
-
Temperature: Higher temperatures can increase the rate of the cyclization reaction.
-
Solvent: The choice of solvent can also play a role in the reaction rate.[1]
Caption: Competing pathways after N-terminal deprotection of a dipeptide ester.
Section 2: Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions
Q1: I'm seeing a significant amount of a low molecular weight byproduct and a low yield of my desired peptide after a coupling step involving a deprotected this compound dipeptide. What is likely happening?
A1: This is a classic symptom of diketopiperazine (DKP) formation. After removing the Boc group with an acid like TFA, you have the TFA salt of your dipeptide ester. When you add a base to neutralize this salt and proceed with the next coupling, you create a window of opportunity for the now-free N-terminal amine to attack the C-terminal benzyl ester, forming the DKP. This intramolecular reaction competes directly with your desired intermolecular coupling reaction.
Q2: Which conditions are most likely to promote DKP formation?
A2: Several factors can accelerate DKP formation:
-
Excessive Base or Strong Bases: Using a strong or sterically unhindered base for neutralization can significantly promote DKP formation.
-
Elevated Temperatures: Both the deprotection and neutralization steps can be exothermic. Allowing the reaction temperature to rise will favor the cyclization side reaction.
-
Extended Reaction Times in the "Free Amine" State: The longer the deprotected dipeptide exists as a free amine before the next coupling partner is introduced, the more time there is for DKP formation to occur.
Q3: Does the amino acid adjacent to Phenylalanine in the dipeptide matter?
A3: Yes, the second amino acid plays a crucial role. Amino acids with small side chains, like glycine or alanine, offer less steric hindrance, making it easier for the peptide backbone to adopt the conformation necessary for cyclization. Proline is particularly notorious for promoting rapid DKP formation due to its rigid backbone structure.[4]
Q4: Can my choice of solvent make a difference?
A4: Yes, solvent choice can influence the reaction. While polar aprotic solvents like DMF or NMP are necessary for solubility, NMP has been reported to result in less DKP formation than DMF.[1] Running reactions at higher concentrations can also favor the desired bimolecular coupling over the unimolecular cyclization.
Troubleshooting Protocols and Best Practices
Issue: Consistently low yields due to DKP formation.
Solution: Implement an in situ neutralization coupling protocol.
This is one of the most effective strategies to suppress DKP formation in Boc-based synthesis.[4][7] The core principle is to minimize the time the dipeptide exists as a free amine.
Step-by-Step Protocol:
-
Boc Deprotection:
-
Dissolve the Boc-Phe-AA-OBzl intermediate in a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature for an additional 1-2 hours.[8]
-
Remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual acid, co-evaporate with toluene two or three times. The resulting material is the TFA salt of the dipeptide ester.
-
-
In Situ Neutralization and Coupling:
-
In a separate flask, dissolve the next Boc-protected amino acid (1.1 equivalents) and a coupling agent (e.g., HBTU, 1.1 equivalents) in an appropriate solvent like DMF.
-
Add the dried TFA salt of the dipeptide ester to this mixture.
-
Cool the flask to 0°C in an ice bath.
-
Crucially, add a sterically hindered base like Diisopropylethylamine (DIPEA) (2.5-3 equivalents) dropwise to the cooled mixture. This neutralizes the TFA salt in the presence of the activated amino acid, allowing for immediate coupling.
-
Maintain the reaction at 0°C for at least 2 hours before allowing it to slowly warm to room temperature. Monitor progress by TLC or LC-MS.
-
Caption: Decision flowchart for troubleshooting and minimizing DKP formation.
Section 3: Data Summary & Alternative Strategies
Comparative Data
The choice of base and temperature has a profound impact on the ratio of desired product to DKP byproduct. The following table provides representative outcomes based on common experimental observations.
| Dipeptide Intermediate | Base Used | Temperature | Approx. Desired Product Yield | Approx. DKP Byproduct |
| H-Phe-Gly-OBzl | Triethylamine (TEA) | Room Temp. | 45-60% | 30-45% |
| H-Phe-Gly-OBzl | DIPEA | 0°C | >90% | <5% |
| H-Phe-Pro-OBzl | Triethylamine (TEA) | Room Temp. | 20-40% | 50-70% |
| H-Phe-Pro-OBzl | DIPEA | 0°C | >85% | <10% |
Alternative Strategies to Consider
If DKP formation remains a significant issue, especially with a particularly problematic sequence, consider these alternative approaches:
-
Dipeptide Building Blocks: Instead of a stepwise elongation, synthesize and purify a protected dipeptide (e.g., Boc-Phe-AA-OH) first. Then, couple this dipeptide unit to the subsequent amino acid ester. This completely bypasses the dipeptide ester intermediate that is prone to cyclization.[9]
-
Switching to Fmoc Chemistry: For solid-phase peptide synthesis (SPPS), using Fmoc chemistry can be advantageous. The C-terminal amino acid is anchored to a solid support, which can sterically hinder the intramolecular cyclization. Using a bulky resin like 2-chlorotrityl chloride is particularly effective.[4]
By understanding the mechanism of diketopiperazine formation and implementing the strategic protocols outlined in this guide, you can significantly improve the efficiency and yield of your peptide synthesis projects.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[Link]
- Peptide synthesis method for suppressing defect caused by diketopiperazine formation.
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega.[Link]
-
Kinetics of diketopiperazine formation using model peptides. PubMed.[Link]
-
Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. ACS Omega.[Link]
-
Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. MDPI.[Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. National Center for Biotechnology Information.[Link]
-
Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Chemical Society.[Link]
-
Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. ResearchGate.[Link]
-
DKP formation mechanism. ResearchGate.[Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.[Link]
-
Is my peptide forming diketopiperazine in solution? ResearchGate.[Link]
-
Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. ACS Publications.[Link]
-
Controlled Boc-Protection of Diketopiperazine Using Tributylphosphine. PubMed.[Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. National Center for Biotechnology Information.[Link]
-
In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. PubMed.[Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation - Google Patents [patents.google.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Scavenger Strategies for Boc-Phe-OBzl Cleavage
Topic: Alternative Scavengers for Boc-Phe-OBzl Acid Cleavage Steps Audience: Researchers, Senior Scientists, and Process Chemists Status: Active Guide [v2.4]
Introduction: The Benzyl Cation Challenge
In Boc-chemistry, the cleavage of the Benzyl ester (OBzl) group—typically attached to Phenylalanine (Phe), Aspartic acid (Asp), or Glutamic acid (Glu)—requires strong acidolysis (HF, TFMSA, or HBr). Unlike the tert-butyl cation generated during Boc removal, the benzyl cation (
The Specific Risk with this compound: While Phenylalanine is generally robust, the benzyl cation is notorious for causing Friedel-Crafts alkylation . In a peptide sequence, it will preferentially attack electron-rich side chains (Trp, Tyr, Met, Cys). However, even in simple this compound derivatives, poor scavenging can lead to:
-
Polymerization: Benzyl cations reacting with the liberated benzyl alcohol.
-
Ring Alkylation: Alkylation of the Phe aromatic ring (though slower than Trp/Tyr).
-
Re-attachment: Reversible attachment to the resin linker.
Standard scavengers like Anisole and Thioanisole are effective but suffer from high volatility, noxious odors, and regulatory constraints. This guide focuses on Pentamethylbenzene (PMB) and Silanes (TES/TIPS) as superior, modern alternatives.
Module 1: Critical Troubleshooting & Scavenger Selection
Why Standard Scavengers Fail (or Frustrate)
| Scavenger | Mechanism | Drawbacks |
| Anisole | Nucleophilic aromatic substitution | Volatile; moderate reactivity; requires high volume (10-20%). |
| Thioanisole | Soft nucleophile (S-alkylation) | Extreme Odor ; can cause S-benzylation adducts that are hard to remove. |
| p-Cresol | Phenolic capture | Corrosive; solid at RT (handling issues); difficult to remove by ether precipitation. |
The Superior Alternatives
1. Pentamethylbenzene (PMB): The "Odorless Trap"
PMB is a crystalline solid that is odorless and non-volatile. It is extremely electron-rich due to five methyl groups, making it kinetically faster at trapping benzyl cations than anisole.
-
Mechanism: Traps
via Friedel-Crafts alkylation to form a stable, non-reversible adduct. -
Benefit: Being a solid, it precipitates out or is easily washed away during workup, unlike oily anisole residues.
2. Triethylsilane (TES) / Triisopropylsilane (TIPS): The "Hydride Donors"
Unlike aromatic scavengers that attach to the cation, silanes act as hydride donors .
-
Mechanism: They transfer a hydride (
) to the benzyl cation, reducing it to inert Toluene . -
Benefit: "Green" profile; generates volatile toluene rather than heavy adducts; prevents reversible alkylation completely.
Module 2: Visualization of Scavenging Pathways
The following diagram illustrates the competitive kinetics between the dangerous side reaction (Alkylation) and the protective scavenging pathways (PMB vs. Silane).
Caption: Competitive kinetics between benzyl cation alkylation of peptides vs. trapping by Pentamethylbenzene (adduct formation) or Silanes (reduction to toluene).
Module 3: Experimental Protocols
Protocol A: The "Safer Acid" Method (TFMSA with PMB)
Replaces HF with Trifluoromethanesulfonic Acid (TFMSA) using Pentamethylbenzene.
Reagents:
-
Pentamethylbenzene (PMB)[5]
-
DMS (Dimethyl sulfide) - Optional, can be omitted if Met is absent, or replaced with TES.
Step-by-Step:
-
Preparation: Dry the peptide-resin (or this compound solid) thoroughly (
desiccator, overnight). -
Scavenger Cocktail: In a round-bottom flask, dissolve Pentamethylbenzene (10 eq relative to peptide) in TFA (10 mL per gram of resin).
-
Note: If avoiding DMS, add Triethylsilane (TES) (5% v/v) here as a co-scavenger.
-
-
Pre-Activation: Cool the mixture to 0°C (ice bath).
-
Acid Addition: Slowly add TFMSA (10% v/v final concentration). Exothermic reaction—add dropwise.
-
Reaction:
-
Low Acidity Phase: Stir at 0°C for 30 mins (cleaves most side chains).
-
High Acidity Phase: Allow to warm to Room Temperature (RT) and stir for 90–120 mins (cleaves OBzl ester).
-
-
Workup:
-
Precipitate directly by pouring the mixture into cold Diethyl Ether (
, 10x volume). -
Crucial Step: PMB is soluble in organic solvents but insoluble in water. Wash the ether precipitate thoroughly to remove the PMB-Benzyl adducts.
-
Dissolve peptide in dilute Acetic Acid or
and lyophilize.[6]
-
Protocol B: Green Silane Reduction (HF-Free or HF-Compatible)
Utilizes Triethylsilane (TES) to reduce benzyl cations to toluene.
-
Cocktail: Prepare a mixture of TFA / TES / Phenol (90:5:5).
-
Note: If using HF, TES can be added directly to the reaction vessel, but ensure strict temperature control (-5°C to 0°C).
-
-
Execution:
-
Treat the protected amino acid/peptide with the cocktail.[3]
-
For OBzl cleavage without HF, this cocktail often requires TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or TMSBr as a promoter if TFMSA is not used.
-
Recommendation: Use 1 M TMSBr in TFA/Thioanisole/TES for effective OBzl removal without HF.
-
-
Outcome: The benzyl group is converted to Toluene (detectable by GC/headspace analysis if validating), leaving the free acid.
Module 4: FAQ & Troubleshooting
Q1: I see a purple coloration after cleavage. Is my product ruined?
-
Diagnosis: This is typically the "Trp-Benzyl" or "Trp-tButyl" adduct oxidation.
-
Solution: If you used Anisole, this is common.[3][7] Switching to Pentamethylbenzene (PMB) often eliminates this color because PMB traps the cation more efficiently than the Tryptophan ring does. If the color persists, add a reducing agent (DTT) during the HPLC purification step.
Q2: Can I use TIPS (Triisopropylsilane) instead of TES?
-
Answer: Yes, but TES (Triethylsilane) is sterically smaller and a better hydride donor for the bulky Benzyl cation. TIPS is excellent for Trityl (Trt) groups, but for OBzl cleavage, TES is kinetically superior.
Q3: How do I remove Pentamethylbenzene after the reaction?
-
Protocol: PMB and its benzyl-adduct are highly lipophilic. They are easily removed during the Ether Precipitation step. If you skip precipitation and go straight to HPLC, the PMB will elute very late (high organic gradient). A simple wash of the crude solid with cold Hexane or Ether before dissolving in water is highly effective.
Q4: My yield is low using TFMSA compared to HF.
-
Adjustment: TFMSA is less penetrating than HF. Ensure your resin is completely swollen in DCM/TFA before adding the TFMSA. Also, extend the "High Acidity" (RT) phase by 30 minutes.
References
-
Tam, J. P., et al. (1983).[8] "SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis." Journal of the American Chemical Society.
-
Okaya, S., et al. (2016).[9] "Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non Lewis-Basic Cation Scavenger." Tetrahedron Letters.
-
Lundt, B. F., et al. (1978).[9] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[9]
-
Pearson, D. A., et al. (1989). "Trialkylsilanes as scavengers for the trifluoroacetic acid acidolytic cleavage of protecting groups in peptide synthesis." The Journal of Organic Chemistry.
-
Sigma-Aldrich. "Boc Resin Cleavage Protocol: TFMSA and HF Methods." Technical Bulletins.
Sources
- 1. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Handling Moisture Sensitivity in Boc-Phe-OBzl Synthesis
Topic: Moisture Sensitivity & Handling of Activated Boc-Phe-OBzl Esters Document ID: TSC-BP-042 Status: Active Audience: Medicinal Chemists, Peptide Scientists, Process Development Engineers
Core Technical Directive: The "Activated" Misnomer
Critical Clarification: In standard peptide nomenclature, This compound (Boc-L-phenylalanine benzyl ester) is a protected amino acid, not an activated species. It is the stable product of an esterification reaction.
When users report "moisture sensitivity of activated this compound," they are almost invariably referring to the O-acylisourea intermediate generated in situ during the coupling of Boc-Phe-OH with Benzyl Alcohol (BnOH) using carbodiimides (DCC/DIC).
This guide addresses the synthesis (Steglich Esterification) where moisture sensitivity is critical, and the storage of the final ester to prevent hydrolysis.
The Chemistry of Failure: Why Moisture Kills Your Yield
The activation of Boc-Phe-OH by DCC (N,N'-dicyclohexylcarbodiimide) creates a highly reactive O-acylisourea . This intermediate is an electrophilic "hot potato" that sits at a divergence point between three fates.
The Pathways[1]
-
The Desired Path (Esterification): Attack by Benzyl Alcohol
this compound + DCU. -
The Moisture Path (Hydrolysis): Attack by Water
Regenerates Boc-Phe-OH + DCU.-
Result: You lose coupling reagent (DCC) and time, but recover starting material.
-
-
The Rearrangement Path (The "Dead" End): Intramolecular rearrangement
N-Acylurea.[1]-
Result: Irreversible formation of a stable byproduct that is difficult to separate from your product.
-
Visualization: The Competitive Landscape
The following diagram illustrates the kinetic competition. Note how water short-circuits the activation cycle.
Figure 1: Kinetic competition during Steglich Esterification. Green paths represent the desired catalytic cycle; red paths indicate moisture interference.
Troubleshooting Guide & FAQs
Q1: The reaction mixture turned cloudy immediately. Is this moisture contamination?
Diagnosis: Likely Normal . Explanation: The byproduct of DCC activation is Dicyclohexylurea (DCU).[2][3] DCU is highly insoluble in Dichloromethane (DCM) and precipitates almost instantly as a white solid. Validation Test:
-
Filter a small aliquot.
-
If the filtrate is clear and TLC shows consumption of Boc-Phe-OH, the cloudiness is just DCU.
-
Warning: If the precipitate is gelatinous or the reaction is sluggish, moisture may have consumed the DCC before it could activate the acid.
Q2: I have low yield, and NMR shows a "doublet of doublets" impurity in the aromatic region.
Diagnosis: N-Acylurea Contamination . Cause: Slow reaction kinetics allowed the O-acylisourea to rearrange.[4] This often happens if:
-
Moisture deactivated the DMAP catalyst (protonation).
-
Steric hindrance slowed the alcohol attack.
-
Insufficient DMAP was used. Solution: Ensure anhydrous conditions to keep DMAP active. Increase DMAP load to 10 mol%.
Q3: My this compound product is an oil, but it should be a solid.
Diagnosis: Residual Solvent or Benzyl Alcohol . Cause: Benzyl alcohol has a high boiling point (205°C) and is hard to remove by rotovap. Fix:
-
Chemical: Wash the organic layer with saturated
(removes acid) and then 10% Citric Acid (removes DMAP). -
Physical: Use column chromatography (Hexane/EtOAc) to separate excess Benzyl alcohol.
Validated Protocol: Anhydrous Steglich Esterification
Standard Operating Procedure (SOP) for the synthesis of this compound.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Boc-Phe-OH | 1.0 | Substrate | Dry in vacuum desiccator over |
| Benzyl Alcohol | 1.1 | Nucleophile | Distill over |
| DCC | 1.1 | Activator | Toxic/Allergen. Handle as solid or 1M solution in DCM. |
| DMAP | 0.1 | Catalyst | Essential to suppress N-acylurea formation. |
| DCM (Solvent) | [0.2 M] | Solvent | Must be anhydrous (see drying table below). |
Step-by-Step Workflow
-
System Prep: Flame-dry a round-bottom flask under a stream of Argon/Nitrogen. Add a magnetic stir bar.
-
Solvation: Add Boc-Phe-OH (1.0 eq) and Benzyl Alcohol (1.1 eq) to the flask. Dissolve in anhydrous DCM (concentration ~0.2 M).
-
Catalyst Addition: Add DMAP (0.1 eq) in one portion. Stir until dissolved.
-
Activation (Critical Step):
-
Cool the mixture to 0°C (Ice/Water bath).
-
Add DCC (1.1 eq) slowly over 5 minutes.
-
Observation: White precipitate (DCU) will form within 10-20 minutes.
-
-
Reaction: Stir at 0°C for 30 mins, then remove the ice bath and warm to Room Temperature (RT). Stir for 3-12 hours.
-
Monitoring: Check TLC (Stain: Ninhydrin or UV). Look for disappearance of Boc-Phe-OH (
in 50% EtOAc/Hex) and appearance of Ester ( ). -
Workup:
-
Filtration: Filter off the precipitated DCU through a Celite pad or sintered glass funnel. Rinse the cake with cold DCM.
-
Washing: Wash filtrate with:
-
10% Citric Acid (x2) – Removes DMAP.
-
Sat.
(x2) – Removes unreacted Boc-Phe-OH. -
Brine (x1) – Removes water.
-
-
Drying: Dry over anhydrous
, filter, and concentrate.
-
Solvent Drying Reference Table
Water content in solvents is the #1 cause of inconsistent coupling.
| Solvent | Recommended Drying Agent | Indicator | Residual Water Target |
| Dichloromethane (DCM) | N/A | < 50 ppm | |
| DMF | 4Å Molecular Sieves | N/A | < 100 ppm |
| Ethyl Acetate | Activated Alumina | N/A | < 200 ppm |
Note: For peptide coupling, "Anhydrous" grade from suppliers is usually sufficient if the seal is intact. Once opened, store over activated molecular sieves.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.[3][5] Angewandte Chemie International Edition, 17(7), 522–524.
- Bodanszky, M. (1984).Principles of Peptide Synthesis. Springer-Verlag. (Standard text for coupling mechanisms).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Isobe, T., & Ishikawa, T. (2002). Guanidinium salts as acid catalysts for the esterification of carboxylic acids. The Journal of Organic Chemistry.
Sources
Validation & Comparative
Comprehensive Guide: HPLC Strategies for Boc-Phe-OBzl Purity Assessment
Topic: HPLC Analysis Methods for Determining Boc-Phe-OBzl Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the high-stakes arena of solid-phase peptide synthesis (SPPS), the purity of starting materials is not merely a specification—it is the determinant of yield and sequence fidelity. This compound (N-tert-butoxycarbonyl-L-phenylalanine benzyl ester) is a critical intermediate. Its dual protection (Boc for amine, Benzyl for carboxyl) makes it hydrophobic and prone to specific degradation pathways, including hydrolysis and racemization.
This guide moves beyond generic protocols to objectively compare the Gradient Reversed-Phase HPLC (RP-HPLC) method—the industry "Gold Standard" for chemical purity—against Chiral HPLC and Isocratic methods . We provide actionable protocols, decision frameworks, and comparative data to ensure your analytical strategy is robust.
Part 1: The Analytical Challenge
This compound presents a unique analytical profile due to its aromaticity and hydrophobicity. A single method is often insufficient to capture the full impurity landscape, which includes:
-
Chemical Impurities: Benzyl alcohol (synthesis byproduct), Boc-Phe-OH (hydrolysis), and H-Phe-OBzl (Boc loss).
-
Stereochemical Impurities: D-Boc-Phe-OBzl (enantiomer), which leads to diastereomeric peptide impurities that are difficult to purge downstream.
The Comparison Matrix
We evaluated three methodologies based on Resolution (
| Feature | Method A: Gradient RP-HPLC (Recommended) | Method B: Chiral HPLC (Specialized) | Method C: Isocratic RP-HPLC (Legacy) |
| Primary Scope | Chemical Purity (Hydrolysis/Synthesis byproducts) | Optical Purity (Enantiomeric Excess) | Quick Check / Process Monitoring |
| Stationary Phase | C18 (Octadecylsilane) | Polysaccharide-based (e.g., Amylose) | C18 (Octadecylsilane) |
| Resolution ( | High (> 2.0 for all chemical impurities) | High for Enantiomers; Low for structural analogs | Moderate |
| Run Time | 25–35 mins | 15–20 mins | 10–15 mins |
| Detection Limit | ~0.05% | ~0.1% | ~0.1% |
| Blind Spot | Cannot distinguish L- vs D-isomers | Misses non-chiral chemical impurities | Co-elution of late impurities |
Part 2: Detailed Methodologies
Method A: The Gold Standard – Gradient RP-HPLC
Best for: Final CoA release, stability testing, and detailed impurity profiling.
Rationale: The hydrophobicity of the benzyl ester requires a strong organic eluent to elute the main peak, while the polar impurities (like free acid) require high aqueous content. A gradient is the only way to resolve both ends of the spectrum.
Protocol:
-
System: Agilent 1260 Infinity II or equivalent with DAD.
-
Column: Agilent Zorbax Eclipse Plus C18,
, (or equivalent). -
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Temperature:
. -
Detection: UV at 254 nm (primary, specific to Phe/Bzl rings) and 210 nm (secondary, peptide bond).
-
Gradient Profile:
-
0–2 min: 5% B (Isocratic hold for polar impurities)
-
2–20 min: 5%
95% B (Linear ramp) -
20–25 min: 95% B (Wash)
-
25–30 min: 5% B (Re-equilibration)
-
Self-Validating Check: Ensure the Benzyl Alcohol peak (approx. RT 5-7 min) is baseline resolved from Boc-Phe-OH (approx. RT 12-14 min). The main this compound peak should elute late (approx. RT 18-20 min).
Method B: The Stereochemical Specialist – Normal Phase Chiral HPLC
Best for: Determining Enantiomeric Excess (%ee).
Rationale: RP-HPLC cannot separate enantiomers. A polysaccharide-based stationary phase interacts differently with the spatial arrangement of the L- and D-forms.
Protocol:
-
Column: Daicel Chiralpak AD-H or OD-H,
, . -
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Temperature:
. -
Detection: UV at 254 nm.
-
Mode: Isocratic.
Self-Validating Check: Inject a racemic standard (DL-Boc-Phe-OBzl) first to establish the retention time of the D-isomer (usually elutes first on AD-H columns, but confirmation is required).
Part 3: Visualizing the Analytical Workflow
To ensure data integrity, the choice of method must follow a logical decision tree based on the synthesis stage.
Figure 1: Analytical Decision Tree. Select Method A for general purity and Method B specifically for enantiomeric verification.
Part 4: Experimental Data Comparison
The following data represents typical performance metrics observed during the validation of this compound batches.
Table 1: Impurity Profile & Resolution Data
| Analyte | Retention Time (Method A) | Retention Time (Method B) | Detection Limit (LOD) | Notes |
| Benzyl Alcohol | 6.2 min | N/A (Solvent front) | 0.02% | Common synthesis residual |
| Boc-Phe-OH | 13.5 min | N/A | 0.05% | Hydrolysis product |
| H-Phe-OBzl | 15.1 min | N/A | 0.05% | Boc deprotection byproduct |
| L-Boc-Phe-OBzl | 19.8 min | 12.4 min | N/A | Target Product |
| D-Boc-Phe-OBzl | 19.8 min (Co-elutes) | 14.8 min | 0.10% | Enantiomeric Impurity |
Key Insight: Note that in Method A (RP-HPLC), the D-isomer co-elutes with the main peak. Relying solely on RP-HPLC would lead to a "False Pass" if racemization occurred during esterification. Conversely, Method B misses the hydrolysis impurities. A complete Certificate of Analysis (CoA) requires both.
Part 5: Troubleshooting & Expert Tips
-
Ghost Peaks in Gradient: If you observe peaks at ~22-24 min in Method A, these are often "gradient ghosts" from the organic modifier. Run a blank injection (Mobile Phase A) to confirm.
-
Sample Diluent: Dissolve this compound in Acetonitrile for Method A. Do not use DMSO if possible, as it can mask early eluting impurities like benzyl alcohol due to its high UV cutoff and viscosity.
-
TFA Aging: Old TFA in the mobile phase can lead to drifting retention times. Prepare mobile phases fresh weekly to maintain pH ~2.0, which ensures the carboxylic acid impurities are protonated and retained on the C18 column.
References
-
BenchChem. (2025).[1][4][5] A Comparative Guide to HPLC Methods for Purity Assessment of Boc-Tyr(Bzl)-OH. Retrieved from
-
Lomenova, A., & Hroboňová, K. (2018).[6] Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods. Retrieved from
-
Sigma-Aldrich. (2023). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from
-
Di Pierro, D., et al. (2000). Determination of boronophenylalanine in biological samples using precolumn o-phthalaldehyde derivatization and RP-HPLC. Analytical Biochemistry. Retrieved from
-
Bolchi, C., et al. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
mass spectrometry fragmentation patterns of Boc-Phe-OBzl
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Boc-Phe-OBzl (N-tert-Butoxycarbonyl-L-phenylalanine benzyl ester). It is designed for researchers requiring precise structural validation and impurity profiling in peptide synthesis.
Executive Summary
This compound is a critical intermediate in solid-phase and solution-phase peptide synthesis, offering orthogonal protection for the N-terminus (Boc, acid-labile) and C-terminus (Benzyl ester, hydrogenation/strong acid-labile).[1] In drug development, validating the integrity of this building block is paramount to preventing deletion sequences or side-chain modifications.
This guide details the characteristic Electrospray Ionization (ESI-MS/MS) fragmentation pathways of this compound. Unlike simple amino acids, the presence of the benzyl ester moiety introduces a high-intensity diagnostic ion (Tropylium, m/z 91) which, when coupled with the characteristic Boc elimination (m/z -56, -100), creates a unique spectral fingerprint for quality control.
Technical Profile & Theoretical Fragmentation
Before analyzing the spectra, we must establish the theoretical dissociation limits based on the molecular structure.
| Property | Specification |
| Compound Name | N-tert-Butoxycarbonyl-L-phenylalanine benzyl ester |
| Formula | |
| Exact Mass (Monoisotopic) | 355.18 g/mol |
| Precursor Ion | 356.19 |
| Sodium Adduct | 378.17 |
Primary Fragmentation Channels
Under Collision-Induced Dissociation (CID), this compound undergoes predictable bond cleavages. The stability of the aromatic rings (Phe side chain and Benzyl ester) dictates the abundance of specific ions.
-
Boc Group Elimination: The tert-butyl carbamate is thermally and energetically labile. It typically fragments via a McLafferty-like rearrangement, ejecting isobutene (56 Da).
-
Benzyl Ester Cleavage: The benzyl ester bond is susceptible to heterolytic cleavage, generating the resonance-stabilized tropylium ion (
, m/z 91). -
Immonium Ion Formation: The internal cleavage of the amine-alpha carbon bond generates the Phenylalanine immonium ion (m/z 120), a universal marker for Phe residues.
Comparative Analysis: Diagnostic Utility
In this section, we compare this compound against common alternatives used in similar synthetic steps to highlight its specific mass spectrometric behavior.
Comparison 1: Benzyl Ester (OBzl) vs. Methyl Ester (OMe)
Scenario: A researcher is choosing a C-terminal protection group for Phe and needs robust MS detectability.
| Feature | This compound | Boc-Phe-OMe (Alternative) | Verdict |
| Diagnostic Fragment | Tropylium (m/z 91) | Methyl radical/loss (-15/-32) | OBzl wins. The m/z 91 peak is a high-intensity "anchor" peak, confirming the C-terminus is intact. OMe loss is often lost in low-mass noise. |
| Fragmentation Energy | Moderate (Benzylic resonance stabilizes transition) | High (Methyl bond is stronger) | OBzl wins. Easier to fragment, providing richer structural data at lower collision energies. |
| Spectral Complexity | High (Multiple aromatic signals) | Low | Neutral. OBzl spectra are more complex but more informative. |
Comparison 2: ESI (Soft) vs. EI (Hard) Ionization
Scenario: Choosing the correct ionization source for purity analysis.
-
ESI (Recommended): Generates stable
(356) and (378) species. Fragmentation is controlled via CID, allowing stepwise confirmation of the Boc and OBzl groups. -
EI (Electron Impact): Often obliterates the molecular ion (
). The spectrum is dominated entirely by m/z 91 and m/z 57 (t-butyl), making it difficult to confirm if the full molecule is intact or if it is a mixture of degradation products. ESI is the superior choice for QC.
Detailed Fragmentation Pathways (ESI-MS/MS)
The following table summarizes the specific ions observed when analyzing this compound in positive ion mode (
Key Fragment Ions Table[3]
| m/z (approx) | Ion Identity | Mechanism of Formation | Relative Abundance |
| 356 | Protonated molecular ion. | Variable (High in MS1) | |
| 300 | Neutral Loss of Isobutene. Characteristic of Boc protection. The carbamic acid intermediate is often short-lived. | High | |
| 256 | Loss of Boc Group. Combined loss of isobutene (-56) and | Base Peak (often) | |
| 120 | Immonium Ion | Phe Side Chain. Internal cleavage of the phenylalanine residue ( | High |
| 91 | Tropylium Ion | Benzyl Cleavage. Formation of stable | Very High |
| 57 | Boc Fragment. Direct cleavage of the t-butyl cation. | Moderate |
Pathway Visualization
The diagram below illustrates the hierarchical fragmentation of the precursor ion.
Figure 1: Hierarchical fragmentation pathway of this compound under ESI-CID conditions.
Experimental Protocol: ESI-MS/MS Analysis
To replicate these results for quality control or structural validation, follow this self-validating protocol. This workflow minimizes in-source fragmentation while maximizing signal intensity.
Materials
-
Solvent A: Water + 0.1% Formic Acid (FA).
-
Solvent B: Methanol (MeOH) or Acetonitrile (ACN) + 0.1% FA.
-
Standard: this compound reference standard (>98% purity).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of Methanol .
-
Dilute 1:100 with 50:50
:MeOH (+0.1% FA) to a final concentration of ~10 µg/mL. -
Why: High concentrations cause space-charge effects in ion traps; methanol ensures solubility of the lipophilic benzyl ester.
-
-
Direct Infusion (Tune):
-
Infuse sample at 5–10 µL/min into the ESI source.
-
Polarity: Positive (+).
-
Source Temp: 250°C (Avoid excessive heat to prevent thermal Boc degradation).
-
Capillary Voltage: 3.5 kV.
-
-
MS1 Acquisition (Full Scan):
-
Scan range: m/z 50–500.
-
Validation Check: Look for m/z 356 (
) and m/z 378 ( ). -
Self-Correction: If m/z 256 is the base peak in MS1, your source voltage or temperature is too high, causing in-source fragmentation. Lower the Cone Voltage/Declustering Potential.
-
-
MS2 Acquisition (Product Ion Scan):
-
Select m/z 356 as the precursor.
-
Apply Collision Energy (CE) ramp: 10 -> 40 eV.
-
Observe:
-
Low CE (10-15 eV): Appearance of m/z 300.
-
Med CE (20-25 eV): Appearance of m/z 256 and m/z 91.
-
High CE (>30 eV): Dominance of m/z 120 and m/z 91.
-
-
Analytical Workflow Diagram
Figure 2: Standardized workflow for ESI-MS/MS validation of this compound.
References
-
PubChem. N-tert-Butoxycarbonylphenylalanine benzyl ester (Compound Summary). National Library of Medicine. Available at: [Link]
-
Nagi Reddy, P., et al. (2007).[2] "Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides." Journal of the American Society for Mass Spectrometry, 18(4), 651-662.[2] Available at: [Link]
-
Schaller, C. P. (2019).[3] "Fragmentation Patterns in Mass Spectrometry: Benzyl and Tropylium Ions." Chemistry LibreTexts. Available at: [Link]
- Harrison, A. G. (1999). "The fragmentation of protonated benzyl esters." Rapid Communications in Mass Spectrometry. (General reference for benzyl ester cleavage mechanisms).
Sources
- 1. This compound [myskinrecipes.com]
- 2. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Boc-Phe-OBzl vs. Fmoc-Phe-OBzl for Optimal Peptide Synthesis Efficiency
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical determinant of success in solid-phase peptide synthesis (SPPS). The choice between the two most prominent N-terminal protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), profoundly impacts synthesis efficiency, crude product purity, and the types of peptides that can be successfully assembled. This guide provides an in-depth, objective comparison of using Boc-L-Phenylalanine benzyl ester (Boc-Phe-OBzl) versus Fmoc-L-Phenylalanine benzyl ester (Fmoc-Phe-OBzl) as the starting point for peptide synthesis, supported by experimental data and field-proven insights.
The Fundamental Chemistry: A Tale of Two Orthogonal Strategies
At its core, SPPS is a cyclical process of deprotection, activation, and coupling of amino acids to a growing peptide chain anchored to a solid support. The choice between Boc and Fmoc dictates the chemical environment of this entire process.
The Boc strategy , a classic and robust method, relies on an acid-labile Boc group for temporary N-terminal protection.[1] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[2][] In contrast, side-chain protecting groups and the C-terminal linkage to the resin are often benzyl-based, requiring a much stronger acid, like hydrofluoric acid (HF), for final cleavage.[1] This difference in acid lability, while not perfectly orthogonal, allows for selective deprotection.[4]
The Fmoc strategy represents a milder and more modern approach, utilizing a base-labile Fmoc group for N-terminal protection.[1] This group is efficiently removed by a secondary amine, most commonly piperidine.[][5] The side-chain protecting groups are typically acid-labile (e.g., tert-butyl based), allowing for their simultaneous removal with the final cleavage from the resin using TFA.[] This true orthogonality, where the temporary and permanent protecting groups are cleaved by entirely different chemical mechanisms, is a significant advantage of the Fmoc approach.[1][][7]
Head-to-Head Comparison: this compound vs. Fmoc-Phe-OBzl
The selection between these two protected forms of Phenylalanine hinges on several key performance indicators:
| Feature | This compound Strategy | Fmoc-Phe-OBzl Strategy |
| N-α Deprotection | Strong acid (e.g., 25-50% TFA in DCM)[8] | Mild base (e.g., 20% piperidine in DMF)[5] |
| Side Reactions | Risk of t-butyl cation side reactions with sensitive residues (e.g., Trp, Met, Cys), requiring scavengers.[4] | Lower incidence of side reactions due to milder deprotection.[] Potential for diketopiperazine formation at the dipeptide stage.[9] |
| Aggregation | Strong acid deprotection can disrupt peptide aggregation, beneficial for hydrophobic sequences.[] | Aggregation can be more challenging to manage, sometimes requiring special reagents or conditions. |
| Compatibility | Compatible with base-sensitive modifications. | Compatible with acid-labile side-chain protecting groups and modifications.[] |
| Safety & Handling | Requires handling of corrosive strong acids (TFA, HF).[] | Generally safer, with the main hazard being the handling of piperidine. |
| Cost | Boc-protected amino acids are generally less expensive.[][] | Fmoc-protected amino acids are typically more expensive.[] |
| Automation | Less amenable to full automation due to the use of corrosive reagents. | Easily automated, with UV monitoring of Fmoc deprotection for real-time feedback.[7] |
Experimental Insights: A Dipeptide Synthesis Case Study
To illustrate the practical differences, let's consider the synthesis of the dipeptide Phe-Ala.
Scenario 1: this compound on Merrifield Resin
This approach would involve coupling this compound to a chloromethylated polystyrene resin (Merrifield resin). The subsequent synthesis cycle for adding Alanine would be as follows:
-
Deprotection: Removal of the Boc group from the resin-bound Phenylalanine using 25-50% TFA in dichloromethane (DCM).
-
Neutralization: Treatment with a hindered base like diisopropylethylamine (DIEA) to neutralize the resulting ammonium salt.[4][9]
-
Coupling: Introduction of the next amino acid (Boc-Ala-OH), pre-activated with a coupling reagent such as dicyclohexylcarbodiimide (DCC) or HBTU.
-
Final Cleavage: Treatment with a strong acid like HF to cleave the dipeptide from the resin and remove the C-terminal benzyl ester.
The aggressive deprotection steps in the Boc strategy can be advantageous in preventing aggregation, which can be a concern with aromatic residues like Phenylalanine.[]
Scenario 2: Fmoc-Phe-OBzl on Wang Resin
Here, Fmoc-Phe-OBzl would be anchored to a p-alkoxybenzyl alcohol resin (Wang resin). The synthesis cycle for adding Alanine proceeds as follows:
-
Deprotection: Removal of the Fmoc group using 20% piperidine in dimethylformamide (DMF).
-
Washing: Thorough washing with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: Introduction of Fmoc-Ala-OH, pre-activated with a coupling reagent like HBTU/HOBt.
-
Final Cleavage: Treatment with a cocktail containing TFA (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the benzyl ester.
The milder conditions of the Fmoc strategy generally lead to higher purity crude products due to a reduction in side reactions.[1]
Visualizing the Synthesis Workflows
The following diagrams illustrate the core steps in each synthesis strategy.
Caption: Boc-SPPS workflow for the addition of one amino acid.
Caption: Fmoc-SPPS workflow for the addition of one amino acid.
Detailed Experimental Protocols
The following are representative protocols for the synthesis of a simple dipeptide, Ala-Phe, to highlight the practical differences.
Protocol 1: Boc-SPPS of Ala-Phe using this compound
Resin: Merrifield Resin (1% DVB, 1.0 meq/g)
-
Resin Swelling: Swell 1.0 g of Merrifield resin in DCM for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling (this compound):
-
Dissolve Boc-Phe-OH (2 equivalents) and CsI (2 equivalents) in DMF.
-
Add the solution to the resin and heat at 50°C for 12-24 hours.
-
Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.
-
-
Boc Deprotection:
-
Treat the resin with 25% TFA in DCM for 30 minutes.
-
Wash with DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DCM for 10 minutes.
-
Wash with DCM (3x).
-
-
Second Amino Acid Coupling (Boc-Ala-OH):
-
In a separate vessel, dissolve Boc-Ala-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash with DMF (3x) and DCM (3x).
-
-
Final Cleavage:
-
Dry the resin thoroughly.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous HF containing 10% anisole as a scavenger at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
-
Protocol 2: Fmoc-SPPS of Ala-Phe using Fmoc-Phe-OBzl
Resin: Wang Resin (1.0 meq/g)
-
Resin Swelling: Swell 1.0 g of Wang resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
Dissolve Fmoc-Phe-OH (3 equivalents), DIC (3 equivalents), and DMAP (0.1 equivalents) in DCM/DMF.
-
Add the solution to the resin and shake for 4 hours.
-
Wash with DMF (3x) and DCM (3x). Cap any unreacted hydroxyl groups with acetic anhydride/DIEA.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 10 minutes.
-
Wash with DMF (5x).
-
-
Second Amino Acid Coupling (Fmoc-Ala-OH):
-
In a separate vessel, dissolve Fmoc-Ala-OH (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to activate.
-
Add the activated amino acid solution to the resin and shake for 1 hour.
-
Monitor coupling completion with a Kaiser test.
-
Wash with DMF (3x) and DCM (3x).
-
-
Final Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate, wash, and dry.
-
Conclusion and Recommendations
The choice between this compound and Fmoc-Phe-OBzl is not a matter of one being definitively superior, but rather a strategic decision based on the specific requirements of the peptide and the laboratory's capabilities.
Choose the this compound strategy when:
-
Synthesizing long or highly hydrophobic peptides where aggregation is a primary concern.[]
-
Cost of raw materials is a significant factor.[][]
-
The final peptide contains base-sensitive modifications.
Choose the Fmoc-Phe-OBzl strategy when:
-
Synthesizing peptides with acid-sensitive residues or modifications.
-
High crude purity and minimized side reactions are paramount.[1][]
-
Automation and high-throughput synthesis are desired.[7]
-
Avoiding the use of highly corrosive and hazardous HF is a priority.
For most routine peptide synthesis applications, the Fmoc strategy has become the method of choice due to its milder conditions, higher purity profiles, and amenability to automation.[11] However, the Boc strategy remains an indispensable tool for challenging sequences and specific applications, demonstrating its enduring value in the field of peptide chemistry.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Guryanov, I., et al. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Pires, D. A. T., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Letters in Organic Chemistry. Retrieved from [Link]
-
Harris, P. W. R., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Journal of Peptide Science. Retrieved from [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Das, D., et al. (2024). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. Chemistry & Biodiversity. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Gomez, J., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Potential: The Versatile Applications of L-Phenylalanine Benzyl Ester Hydrochloride. Retrieved from [Link]
- Fields, G. B. (Ed.). (1997). Methods in Enzymology Volume 289: Solid-Phase Peptide Synthesis. Academic Press.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research.
-
Gikas, M., et al. (1992). Structure of N-tert-butoxycarbonyl-L-phenylalanine benzyl ester. Acta Crystallographica Section C: Crystal Structure Communications. Retrieved from [Link]
- Wünsch, E. (Ed.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Thieme.
-
Rocha, S., et al. (2023). Novel Benzothiazole Boc-Phe-Phe-Bz Derivative Dipeptide Forming Fluorescent and Nonlinear Optical Self-Assembled Structures. Molecules. Retrieved from [Link]
- Bolchi, C., et al. (2017).
- Carannante, V., et al. (2020). An Acid-Modulated Strategy for Novel Peptide Microarray Production on Biosensor Interfaces. Sensors.
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- 2. This compound [myskinrecipes.com]
- 4. peptide.com [peptide.com]
- 5. chem.uci.edu [chem.uci.edu]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing the Optical Purity of Boc-Phe-OBzl After Esterification
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of amino acid derivatives is paramount in the synthesis of peptide-based therapeutics and other chiral molecules. N-α-tert-Butoxycarbonyl-L-phenylalanine benzyl ester (Boc-L-Phe-OBzl) is a cornerstone building block in peptide synthesis. However, the esterification process itself, along with subsequent manipulations, can introduce the risk of racemization, leading to the presence of the undesired D-enantiomer. Even minute levels of this enantiomeric impurity can drastically alter the biological activity, efficacy, and safety profile of the final peptide product.
This guide provides a comprehensive comparison of the three most prevalent analytical techniques for assessing the optical purity of Boc-Phe-OBzl: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. As a Senior Application Scientist, this guide moves beyond a simple listing of methods to offer a critical evaluation of their underlying principles, practical implementation, and comparative performance, empowering you to make an informed decision for your specific analytical needs.
The Specter of Racemization: Why Optical Purity Matters
The α-proton of an amino acid ester is susceptible to abstraction under basic conditions, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-enantiomers. This process, known as racemization, can be influenced by factors such as the strength of the base used in subsequent reactions, temperature, and reaction time. The coupling step in peptide synthesis, if not carefully controlled, is a common point where racemization can occur.[1] Therefore, a robust analytical method to verify the enantiomeric excess (e.e.) of your this compound is not just a quality control measure; it is a critical checkpoint in ensuring the success of your synthetic campaign.
At a Glance: A Comparative Overview of Analytical Techniques
| Feature | Chiral HPLC | NMR Spectroscopy | Polarimetry |
| Principle | Differential interaction with a chiral stationary phase | Formation of diastereomeric complexes with a chiral auxiliary | Measurement of the rotation of plane-polarized light |
| Primary Output | Chromatogram with separated enantiomer peaks | NMR spectrum with distinct signals for each enantiomer | Specific optical rotation value |
| Sensitivity (LOD/LOQ) | High (can detect <0.1% of the minor enantiomer) | Moderate to Low | Low |
| Accuracy & Precision | Excellent | Good to Excellent | Moderate |
| Analysis Time | 15-60 minutes per sample | 5-15 minutes per sample (post-derivatization/complexation) | < 5 minutes per sample |
| Sample Requirement | Low (µg to mg) | Moderate (mg) | High (mg) |
| Method Development | Can be time-consuming | Can be rapid | Minimal |
| Quantitative Capability | Excellent | Excellent | Good (requires pure standard) |
In-Depth Analysis of Techniques
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is the gold standard for determining enantiomeric excess due to its high sensitivity, accuracy, and robustness.[2] The separation is achieved by passing the analyte over a chiral stationary phase (CSP), which interacts differently with the two enantiomers, leading to different retention times.
The Causality Behind the Separation: The CSP creates a chiral environment where transient diastereomeric complexes are formed between the stationary phase and the enantiomers of this compound. The difference in the stability of these complexes results in one enantiomer being retained longer on the column than the other, allowing for their baseline separation and individual quantification. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., CHIRALPAK® series), are particularly effective for the separation of N-protected amino acid derivatives.[3][4]
Experimental Protocol: A Self-Validating System
A robust chiral HPLC method should be validated according to ICH guidelines to ensure its reliability.[3]
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IA or similar amylose-based column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol is typically used.[3] A common starting point is a 90:10 (v/v) mixture of hexane and isopropanol. The mobile phase composition can be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase. Prepare a racemic standard of Boc-DL-Phe-OBzl to confirm the elution order of the enantiomers.
-
Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the L- and D-enantiomers using the formula: % e.e. = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100
Workflow for Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric purity without the need for chromatographic separation. The principle relies on converting the enantiomers into diastereomers, which are distinguishable by NMR. This can be achieved through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
The Causality Behind the Distinction:
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a chiral reagent, such as Mosher's acid chloride, to form a mixture of diastereomers. These diastereomers have different magnetic environments, leading to distinct and quantifiable signals in the NMR spectrum.
-
Chiral Solvating Agents (CSAs) and Chiral Shift Reagents (CSRs): These reagents, such as (R)-Mosher acid or lanthanide complexes like Eu(hfc)₃, form non-covalent, transient diastereomeric complexes with the enantiomers of the analyte.[5] This interaction induces chemical shift differences between the signals of the two enantiomers, allowing for their integration and the determination of the enantiomeric ratio. The use of CSAs is often preferred as it is non-destructive and requires simpler sample preparation.
Experimental Protocol: A Self-Validating System
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Auxiliary: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid) as a CSA or Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃) as a CSR.
-
Sample Preparation (using a CSA):
-
Dissolve a known amount of this compound (e.g., 10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of the CSA to the NMR tube.
-
Gently mix and acquire another ¹H NMR spectrum.
-
-
Data Analysis: Identify a well-resolved proton signal (e.g., the α-proton or a proton on the benzyl group) that shows distinct chemical shifts for the two diastereomeric complexes. Integrate the corresponding peaks to determine the enantiomeric ratio. The precision of qNMR can be very high, often within ±1-2%.[6]
Workflow for NMR Analysis with a Chiral Solvating Agent
Caption: Workflow for NMR Analysis of this compound with a CSA.
Polarimetry
Polarimetry is a classical and rapid technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are dependent on the concentration of the analyte and the ratio of the enantiomers present.
The Causality Behind the Measurement: Enantiomers rotate plane-polarized light to an equal but opposite extent. A solution containing only one enantiomer will have a specific rotation, [α], which is a characteristic physical property of that compound. A racemic mixture will exhibit no optical rotation. The observed optical rotation of a sample is directly proportional to the enantiomeric excess.
Experimental Protocol: A Self-Validating System
-
Instrumentation: A polarimeter.
-
Sample Preparation:
-
Accurately prepare a solution of this compound of a known concentration in a suitable solvent (e.g., ethanol).
-
Ensure the sample is free of any other optically active impurities.
-
-
Measurement:
-
Calibrate the polarimeter with the pure solvent.
-
Measure the optical rotation of the sample solution.
-
-
Data Analysis: The optical purity is calculated using the formula: Optical Purity (%) = ( [α]observed / [α]max ) x 100 Where [α]observed is the measured specific rotation of the sample and [α]max is the specific rotation of the pure L-enantiomer. A literature value for the specific rotation of N-tert-butoxycarbonyl-L-phenylalanine is approximately +23.0 to +26.0 degrees (c=1, EtOH).[2]
Workflow for Polarimetry Analysis
Caption: Workflow for Polarimetry Analysis of this compound.
Senior Application Scientist's Recommendation
For the definitive and quantitative assessment of the optical purity of this compound, chiral HPLC is the unequivocally recommended technique. Its superior sensitivity, accuracy, and ability to resolve and quantify even trace amounts of the D-enantiomer make it the most reliable method for ensuring the stereochemical integrity of this critical building block. While method development can be more involved, the resulting data is unambiguous and provides the highest level of confidence, which is essential in a drug development setting.
NMR spectroscopy with a chiral solvating agent serves as an excellent, rapid screening tool. Its speed and lower solvent consumption are advantageous for in-process controls or for quickly assessing the outcome of a reaction before committing to a full purification and characterization. However, its lower sensitivity compared to chiral HPLC may not be sufficient for detecting very low levels of enantiomeric impurity.
Polarimetry , while historically significant, is best regarded as a qualitative or semi-quantitative tool in modern pharmaceutical development for this application. Its lower sensitivity and susceptibility to interference from other optically active impurities limit its utility for the precise determination of high enantiomeric excesses. A comparison with a crown ether-based HPLC method for determining L-amino acid optical purity found that the HPLC method was more effective, especially at low sample concentrations.[7]
By selecting the appropriate analytical technique based on the specific requirements of your workflow, you can confidently ensure the optical purity of your this compound, thereby safeguarding the quality and integrity of your downstream peptide synthesis and drug discovery efforts.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. 2021. Available from: [Link]
-
Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. AFMPS. Available from: [Link]
-
Chiral HPLC Separations. Phenomenex. Available from: [Link]
-
Enantiomeric separation of newly synthesized amino, thio, and oxy derivatives of monoterpene lactones. SZTE Publicatio Repozitórium. Available from: [Link]
-
Structure of N-tert-butoxycarbonyl-L-phenylalanine benzyl ester. PubMed. 1992. Available from: [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. 2017. Available from: [Link]
-
Chromatograms of enantiomer separation of racemic N-PHT phenylalanine... ResearchGate. Available from: [Link]
-
Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). PMC. 2021. Available from: [Link]
-
7.4 Racemization Assays. Thieme. Available from: [Link]
-
Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. ResearchGate. Available from: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. 2023. Available from: [Link]
-
NMR determination of enantiomeric excess. ResearchGate. Available from: [Link]
-
Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. PubMed. 2002. Available from: [Link]
-
List of the resolved D,L-enantiomers and some other amino acids... ResearchGate. Available from: [Link]
-
Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2. 1996. Available from: [Link]
-
Asymmetric synthesis of Boc-N-methyl-p-benzoyl-phenylalanine. Preparation of a photoreactive antagonist of substance P. PubMed. 1994. Available from: [Link]
-
N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses Procedure. Available from: [Link]
-
Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. University of Wisconsin-Madison. Available from: [Link]
-
How NMR Enhances Chemical Analysis Accuracy?. Creative Biostructure. Available from: [Link]
-
Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. PMC. 2022. Available from: [Link]
- Process for the racemization of α-amino acids. Google Patents. 2017.
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. 2011. Available from: [Link]
-
1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. AIR Unimi. 2019. Available from: [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. 2021. Available from: [Link]
-
Rapid determination of enantiomeric excess via NMR spectroscopy: a research-informed experiment. University of Birmingham. Available from: [Link]
-
N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. 2023. Available from: [Link]
-
1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... ResearchGate. Available from: [Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. Available from: [Link]
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- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
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thin layer chromatography (TLC) Rf values for Boc-Phe-OBzl
Technical Guide: TLC Profiling & Quality Control of Boc-Phe-OBzl
Executive Summary
This compound (N-alpha-t-Butoxycarbonyl-L-phenylalanine benzyl ester) is a critical intermediate in liquid-phase peptide synthesis and a reference standard for monitoring esterification reactions. Its purity is paramount to preventing deletion sequences in downstream peptide assembly.
This guide provides a definitive chromatographic profile of this compound, comparing its mobility against critical process impurities (starting materials and side products). It establishes a self-validating Thin Layer Chromatography (TLC) protocol designed to detect common synthetic failures—specifically incomplete esterification and premature deprotection.
Chromatographic Profile & Comparison
The separation of this compound relies on exploiting the polarity difference between the fully protected neutral ester (Product), the free carboxylic acid (Starting Material), and the free amine (Deprotected degradation product).
Comparative Rf Values (Relative Mobility)
Data represents relative migration on Silica Gel 60 F254 plates.
| Compound | Structure Type | Polarity | System A: Hexane/EtOAc (3:1) | System B: DCM/MeOH (9:1) | Detection Profile |
| Benzyl Alcohol | Reagent | Non-Polar | 0.80 – 0.90 | > 0.95 (Front) | UV+ (Strong) |
| This compound | Target Product | Mid-Polar | 0.45 – 0.55 | 0.85 – 0.90 | UV+, Ninhydrin(-) |
| Boc-Phe-OH | Starting Material | Polar (Acidic) | 0.05 – 0.15 | 0.30 – 0.40 | UV+, Ninhydrin(-) |
| H-Phe-OBzl | Degradation | Polar (Basic) | 0.00 – 0.10 | 0.10 – 0.20 (Streaks) | UV+, Ninhydrin(+) |
Critical Insight:
System A (Hexane/EtOAc) is the Purification Standard. It provides the best resolution between the product and the excess Benzyl Alcohol often used in synthesis.
System B (DCM/MeOH) is the Reaction Monitor. It is strong enough to move the polar starting material (Boc-Phe-OH) off the baseline, allowing you to confirm the disappearance of the limiting reagent.
Experimental Protocol: The "Spot-to-Spot" Validation
This protocol ensures accurate identification by using a "co-spot" technique to eliminate plate-to-plate variability.
Materials Required:
-
Stationary Phase: Silica Gel 60 F254 Aluminum/Glass backed plates.
-
Mobile Phase A: Hexane : Ethyl Acetate (3:1 v/v).
-
Mobile Phase B: Dichloromethane (DCM) : Methanol (9:1 v/v).
-
Visualization: UV Lamp (254 nm), Ninhydrin Stain, Heat Gun.
Step-by-Step Methodology:
-
Sample Preparation:
-
Standard (SM): Dissolve ~5 mg Boc-Phe-OH in 1 mL DCM.
-
Reaction (Rxn): Take 10 µL of reaction mixture, dilute into 0.5 mL DCM.
-
Co-Spot: Spot SM and Rxn on top of each other in the center lane.
-
-
Elution (Choice of System):
-
If monitoring reaction completion: Use System B . You are looking for the disappearance of the lower spot (SM).
-
If checking final purity: Use System A . You are looking for a single spot mid-plate, separated from high-running Benzyl alcohol.
-
-
Visualization Sequence (Non-Destructive to Destructive):
-
Step 1: UV (254 nm): Circle all dark spots. This compound absorbs strongly due to the two phenyl rings.
-
Step 2: Ninhydrin Stain: Dip and heat to 110°C.
-
Result:This compound should remain colorless.
-
Red Flag: A red/purple spot indicates H-Phe-OBzl (loss of Boc group), signaling acid contamination or thermal degradation.
-
-
Decision Logic & Troubleshooting (Visualized)
The following diagram outlines the logical flow for selecting the correct solvent system and interpreting the results.
Caption: Decision matrix for selecting solvent systems based on the stage of synthesis (Reaction Monitoring vs. Quality Control).
Comparison with Alternatives
When selecting this compound, it is crucial to understand how it behaves relative to functional alternatives in the lab.
| Feature | This compound | Fmoc-Phe-OBzl | Boc-Phe-OMe |
| Primary Use | Acid-labile N-term protection; Hydrogenolysis-labile C-term. | Base-labile N-term; Hydrogenolysis-labile C-term. | Acid-labile N-term; Saponification-labile C-term. |
| TLC Mobility | Mid-Range | High (Fmoc is very hydrophobic). | Lower (Methyl is less hydrophobic than Benzyl). |
| UV Visibility | High (2x Phenyl rings). | Very High (Fluorenyl + Phenyl). | Moderate (1x Phenyl ring). |
| Stability Risk | Stable to base; sensitive to strong acid (TFA). | Sensitive to base (Piperidine); stable to acid. | Stable to acid; sensitive to strong base (Hydrolysis). |
Why this matters:
-
If you observe a spot running higher than expected in System A, you may have accidentally formed the Fmoc derivative (if cross-contamination occurred) or the Benzyl Ester of a side product.
-
If you observe a spot running lower, it is likely the Methyl Ester (if Methanol was used in workup) or the Free Acid .
References
-
Comparison of TLC Visualization Methods : LibreTexts Chemistry. "Visualizing TLC Plates." Available at: [Link]
-
Peptide Synthesis Monitoring : Der Pharma Chemica. "Synthesis and Characterization of Peptide Analogues." Available at: [Link]
-
TLC Solvent Systems for Amino Acids : Reach Devices. "TLC of Amino Acids and Short Peptides." Available at: [Link]
Publish Comparison Guide: Validating Peptide Sequence Integrity with Boc-Phe-OBzl
This guide provides an in-depth technical comparison and validation protocol for using Boc-Phe-OBzl (N-tert-Butoxycarbonyl-L-phenylalanine benzyl ester) in peptide synthesis. It focuses on maintaining sequence integrity, minimizing racemization, and validating the final product against modern Fmoc alternatives.
Executive Summary: The Role of this compound in High-Fidelity Synthesis
In the landscape of peptide chemistry, the This compound building block represents the "Classical" or "Benzyl" strategy. While Fmoc chemistry has gained dominance for routine synthesis due to milder conditions, the Boc/Bzl strategy remains indispensable for:
-
Aggregating Sequences: The acidic deprotection conditions (TFA) disrupt inter-chain hydrogen bonds (beta-sheets) that often plague Fmoc synthesis.
-
Base-Sensitive Moieties: Sequences unstable in piperidine (used in Fmoc) require the acid-orthogonal Boc approach.
-
Solution-Phase Fragment Condensation: this compound serves as a robust C-terminal protected unit for convergent synthesis.
This guide compares the This compound strategy against the Fmoc-Phe-OH/tBu alternative, providing a self-validating protocol to ensure stereochemical integrity (L-isomer purity).
Technical Deep Dive: Mechanism & Causality
The Orthogonality Principle
The integrity of a peptide sequence relies on orthogonal protection .
-
This compound Strategy: Relies on graduated acid lability.[1]
-
Fmoc Strategy: Relies on Base/Acid orthogonality.[1]
-
Temporary Group (Fmoc): Removed by base (20% Piperidine).[1]
-
Permanent Group (tBu): Removed by acid (95% TFA).
-
The Racemization Risk (Phenylalanine)
Phenylalanine (Phe) is generally resistant to racemization compared to Cysteine or Histidine. However, when used as a C-terminal ester (this compound), it is susceptible to oxazolone formation during activation or base-catalyzed epimerization if saponification is attempted.
Mechanism of Loss:
-
Activation: Carboxyl activation converts the amino acid into an active ester.
-
Cyclization: The carbonyl oxygen of the Boc group attacks the activated carboxyl, forming an oxazolone (azlactone).
-
Epimerization: The C-alpha proton becomes acidic and can be abstracted by base, leading to a mix of L- and D-isomers.
Comparative Analysis: this compound vs. Fmoc-Phe-OH
The following table contrasts the performance and requirements of using this compound (Solution/SPPS) versus the standard Fmoc alternative.
| Feature | This compound (Boc/Bzl Strategy) | Fmoc-Phe-OH (Fmoc/tBu Strategy) |
| Primary Application | Solution phase fragment condensation; "Difficult" aggregating sequences (SPPS). | Routine SPPS; High-throughput automated synthesis. |
| N-Term Deprotection | TFA (Trifluoroacetic acid) .[1][2] Pros: Breaks aggregation. Cons: Acidolysis risk.[1] | Piperidine .[1][4] Pros: Mild.[1][] Cons: Can cause aspartimide formation; aggregation issues.[6] |
| C-Term/Side Chain | Benzyl Ester (OBzl) .[7] Requires HF or TFMSA for final removal.[1][2] | t-Butyl (tBu) .[1][] Removed by TFA.[1][3] |
| Racemization Risk | Moderate. Benzyl esters are stable to acid but sensitive to base (saponification). | Low. Urethane protection (Fmoc) prevents oxazolone, but activation requires care. |
| Sequence Integrity | High for hydrophobic peptides. Acidic cycles keep chains solvated. | Variable. Hydrophobic sequences may aggregate, leading to deletions. |
| Validation Method | Chiral HPLC (critical for checking D-Phe content). | RP-HPLC + Mass Spec. |
Experimental Protocol: Self-Validating Integrity Check
To validate the integrity of a peptide synthesized using this compound, follow this "Self-Validating System." This protocol assumes the synthesis of a model tripeptide: H-Ala-Gly-Phe-OH (starting from this compound in solution).
Phase 1: Synthesis & Coupling (Solution Phase)
Goal: Couple Boc-Gly-OH to H-Phe-OBzl without racemizing the Phe residue.
-
Starting Material: Dissolve H-Phe-OBzl·HCl (1.0 eq) in DMF.
-
Neutralization: Add DIPEA (1.0 eq) carefully at 0°C.
-
Expert Insight: Excess base at this step is the #1 cause of racemization. Maintain pH ~7.0-7.5.
-
-
Activation: Activate Boc-Gly-OH (1.1 eq) using EDC/HOBt (1.1 eq).
-
Why HOBt? HOBt suppresses oxazolone formation, preserving chirality.
-
-
Coupling: Mix activated Boc-Gly-OH with H-Phe-OBzl. Stir at RT for 2 hours.
-
Workup: Wash with mild acid (5% KHSO4) and base (5% NaHCO3) to remove unreacted species.
Phase 2: Deprotection & Final Cleavage
Goal: Remove Boc and OBzl groups without damaging the sequence.
-
Boc Removal: Treat intermediate with TFA/DCM (1:1) for 30 min. Evaporate and dry.
-
Coupling 2: Couple Boc-Ala-OH using the same EDC/HOBt protocol.
-
Final Deprotection (Hydrogenolysis):
-
Dissolve Boc-Ala-Gly-Phe-OBzl in Methanol.
-
Add Pd/C (10% wt) and stir under H2 balloon for 2-4 hours.
-
Note: Hydrogenolysis is the "clean" alternative to HF for removing OBzl in solution phase. It preserves the peptide bond integrity.[]
-
Critical Check: Monitor TLC for disappearance of the UV-active Benzyl spot.
-
Phase 3: Analytical Validation (The "Truth" Step)
Do not rely solely on Mass Spec (which cannot distinguish L vs D isomers).
-
Marfey's Analysis (FDADA):
-
Hydrolyze a small aliquot of the peptide (6N HCl, 110°C, 24h).
-
Derivatize with FDAA (Marfey's Reagent).
-
Analyze via RP-HPLC.[9]
-
Expectation: L-Phe-FDAA elutes differently than D-Phe-FDAA.
-
-
Chiral HPLC:
-
Column: Chiralpak IA or equivalent.
-
Mobile Phase: Hexane/Ethanol/TFA.
-
Standard: Spike the sample with commercially available H-Ala-Gly-D-Phe-OH .
-
Pass Criteria: < 0.5% D-isomer detected.
-
Visualizing the Workflow
The following diagrams illustrate the synthesis pathway and the critical racemization mechanism to avoid.
Diagram 1: this compound Synthesis & Validation Workflow
Caption: Workflow for utilizing this compound in peptide assembly, highlighting critical checkpoints for integrity validation.
Diagram 2: Racemization Mechanism (Oxazolone Pathway)[4]
Caption: The oxazolone formation pathway.[1][2][] Excess base during coupling converts the chiral L-Phe into a racemic mixture.
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Mäde, V., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Link
-
BenchChem. (2025).[1][4][9] A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies. Link
-
BOC Sciences. (2025). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Structure and molecular modelling of protected dipeptide fragment (Boc-Phe-Leu-OBzl) of enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Boc-Phe-OBzl
As researchers and drug development professionals, our work with specialized reagents like N-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester (Boc-Phe-OBzl) is fundamental to advancing peptide synthesis.[1][2] This protected amino acid is a cornerstone in the precise, stepwise construction of peptides.[1] However, our responsibility extends beyond the synthesis itself; it encompasses the entire lifecycle of the chemical, culminating in its safe and compliant disposal. Mishandling chemical waste not only poses immediate safety risks but also carries significant environmental and regulatory consequences.[3]
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these procedures, grounding our protocols in established safety and regulatory standards to ensure a self-validating system of laboratory practice.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before handling any waste, a thorough understanding of the material's intrinsic hazards is paramount. This compound is a solid, crystalline powder that, while stable under recommended storage conditions, presents several health risks upon exposure.[4] The primary routes of occupational exposure are inhalation of dust and direct contact with skin or eyes.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks.
Table 1: GHS Hazard & Precautionary Statements for this compound
| GHS Classification | Hazard Statement | Precautionary Statement (Examples) | Rationale |
|---|---|---|---|
| Skin Irritation (Category 2) | H315: Causes skin irritation.[5][6] | P280: Wear protective gloves/protective clothing.[5][6] | Direct contact can cause local inflammation and irritation. |
| Serious Eye Damage/Irritation (Category 1/2) | H318/H319: Causes serious eye damage/irritation.[5][6] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] | Particulate matter can cause significant mechanical and chemical irritation, potentially leading to serious damage. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[5][6] | P261: Avoid breathing dust.[5][6] | Inhalation of fine dust can irritate the mucous membranes of the respiratory tract. |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed.[6] | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6] | Ingestion can lead to systemic health effects. |
The core principle of our disposal plan is to mitigate these hazards by preventing the generation of dust and avoiding all direct physical contact.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Appropriate PPE is your primary defense against accidental exposure during waste handling. The selection is directly dictated by the hazard profile detailed above.
Table 2: Required PPE for Handling this compound Waste
| PPE Component | Specification | Justification |
|---|---|---|
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or splash goggles.[7] | Protects against airborne particulates and accidental splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and subsequent irritation.[5] |
| Body Protection | Standard laboratory coat. A full suit may be required for large spills.[7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Required if handling large quantities or if dust is generated. An N95-rated dust mask or a certified respirator may be necessary.[4][7] | Prevents inhalation of irritating dust particles.[5][6] |
Causality Link: Every time you handle a container of this compound waste, you must assume the potential for dust release. Therefore, wearing this full complement of PPE is a mandatory and self-validating protocol; it inherently protects you from the documented risks.
Waste Segregation and Containment: The Foundation of Compliance
Proper disposal begins at the point of generation. Cross-contamination of waste streams can lead to dangerous chemical reactions and significantly complicates the final disposal process.[8]
Protocol for Waste Containment:
-
Designate a Waste Stream: this compound waste should be classified as solid, non-halogenated organic chemical waste . It must not be mixed with aqueous waste, halogenated solvents, or sharps.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be clean, dry, and in good condition.[8]
-
Transfer the Waste: Carefully transfer residual this compound powder into the designated waste container. If transferring from weighing paper or a flask, use a funnel to minimize the release of dust.
-
Seal the Container: Close the container tightly immediately after adding waste.[6][8][9] This is a critical step to prevent the release of dust and to protect the container's contents from atmospheric moisture.
-
Label Correctly: Affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) office. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "N-(tert-Butoxycarbonyl)-L-phenylalanine benzyl ester"
-
The specific hazard characteristics (e.g., "Irritant")
-
The accumulation start date (the date the first drop of waste enters the container).[8]
-
-
Store Appropriately: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be away from heat sources and incompatible materials like strong acids or oxidizers.[4][7]
Spill Management Protocol
In the event of an accidental spill, a structured response is critical to ensure safety and prevent environmental release. The appropriate action depends entirely on the scale of the spill.
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. peptide.com [peptide.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 9. fishersci.com [fishersci.com]
Personal Protective Equipment (PPE) & Handling Guide: Boc-Phe-OBzl
Topic: Personal protective equipment for handling Boc-Phe-OBzl Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Operational Safety Profile
Boc-L-phenylalanine benzyl ester (this compound) is a lipophilic, protected amino acid derivative widely used in solution-phase and solid-phase peptide synthesis (SPPS). While generally considered low-toxicity compared to coupling reagents (e.g., DCC, HATU), its handling requires strict adherence to particulate and solvent safety protocols due to its potential as a respiratory irritant and its frequent dissolution in hazardous organic solvents.
-
CAS Number: 66617-58-1[1]
-
Physical State: White to off-white crystalline powder.
-
Primary Hazard: Inhalation of fine dust; skin irritation upon prolonged contact.
-
Critical Control: Handle in a certified chemical fume hood to prevent dust inhalation and solvent vapor exposure.
Risk Assessment & Hazard Identification
Effective safety management requires understanding the compound's intrinsic properties and its interaction with the experimental environment.
| Hazard Category | Specific Risk | Mechanism of Action |
| Physical | Particulate Dust | Fine powder can become airborne during weighing, posing an inhalation risk (Respiratory Irritant, Category 3). |
| Chemical | Skin Absorption | The benzyl ester moiety increases lipophilicity, potentially facilitating skin absorption of the compound and any co-solvents. |
| Synergistic | Solvent Interaction | Commonly dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF). DCM permeates standard latex gloves rapidly, carrying the solute with it. |
Senior Scientist Insight: Never underestimate the "carrier effect." While this compound itself is mild, if dissolved in DMF or DCM, the solvent acts as a vehicle, transporting the chemical through inadequate glove materials and into the skin.
PPE Selection Matrix
This matrix defines the required protective equipment based on the specific operational phase.
| PPE Component | Specification | Rationale & Causality |
| Hand Protection | Nitrile (Min. 5 mil thickness) | Why: Latex degrades in seconds upon contact with DCM (common solvent). Nitrile offers superior resistance to peptide synthesis solvents. |
| Eye Protection | Safety Glasses with Side Shields | Why: Protects against projectile crystals during spatula manipulation and splashes during solubilization. |
| Body Protection | Lab Coat (Cotton/Poly Blend) | Why: Provides a barrier against minor spills. Must be buttoned to the neck to prevent dust accumulation on street clothes. |
| Respiratory | Fume Hood (Primary) or N95 (Secondary) | Why: Engineering controls (Hood) are superior to PPE. Use N95 only if weighing outside a hood (not recommended). |
Operational Protocols: Step-by-Step
Phase A: Weighing & Transfer
-
Objective: Transfer solid this compound without generating airborne dust.
-
Protocol:
-
Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. Boc-protected amino acids are prone to static charge, which causes powder to "jump" and disperse.
-
Draft Protection: Perform weighing inside the fume hood. If the balance is sensitive to air currents, use a draft shield, but never remove the chemical from the hood ventilation zone.
-
Clean Transfer: Use a funneled weighing boat to ensure 100% transfer into the reaction vessel.
-
Phase B: Solubilization
-
Objective: Dissolve the compound for reaction (typically in DCM, DMF, or Ethyl Acetate).
-
Protocol:
-
Solvent Addition: Add the solvent slowly down the side of the vessel to prevent "puffing" of the dry powder.
-
Agitation: Use a magnetic stir bar. Avoid vigorous shaking of open vessels.
-
Glove Check: If using DCM, inspect nitrile gloves every 15 minutes. If a splash occurs, change gloves immediately. DCM breakthrough time on standard nitrile is <5 minutes.
-
Phase C: Disposal
-
Objective: Safe elimination of waste streams.
-
Protocol:
-
Solid Waste: Excess powder or contaminated weighing boats must go into Solid Hazardous Waste . Do not throw in regular trash.
-
Liquid Waste: Solutions containing this compound must be segregated based on the solvent (e.g., Halogenated Organic Waste for DCM mixtures, Non-Halogenated for Ethyl Acetate).
-
Visualizations
Figure 1: PPE Decision Logic
This flowchart illustrates the decision-making process for selecting the correct glove material based on the solvent carrier, a critical safety step often overlooked.
Caption: Logic flow for selecting glove material. Note that DCM requires enhanced protection due to rapid permeation.
Figure 2: Operational Workflow
A self-validating workflow ensuring safety checks are performed before critical hazard points.
Caption: Step-by-step handling process. Each step assumes the previous safety check (e.g., hood flow) has passed.
References
-
National Institutes of Health (NIH) PubChem. "Boc-L-phenylalanine benzyl ester Compound Summary." PubChem, [Link].
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." United States Department of Labor, [Link].
-
American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Safety Guidelines, [Link].
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
